Comprehensive Characterization and Synthetic Utility of (5-Bromo-2-methyl-1,3-thiazol-4-yl)methanol (CAS 1092506-38-1)
Executive Summary The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, frequently embedded in FDA-approved therapeutics ranging from antimicrobial agents to oncology drugs. (5-Bromo-2-methyl-1,3-thiazol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, frequently embedded in FDA-approved therapeutics ranging from antimicrobial agents to oncology drugs. (5-Bromo-2-methyl-1,3-thiazol-4-yl)methanol (CAS 1092506-38-1) represents a highly functionalized, versatile building block designed for late-stage derivatization. This technical guide provides an in-depth analysis of its physicochemical properties, orthogonal reactivity pathways, and self-validating analytical protocols, empowering drug discovery teams to efficiently integrate this fragment into complex molecular architectures.
Physicochemical Profiling & Structural Causality
The behavior of CAS 1092506-38-1 in both synthetic and biological environments is dictated by its unique substitution pattern. The electron-withdrawing nature of the C5-bromine atom modulates the basicity of the thiazole nitrogen, making the ring less susceptible to unwanted electrophilic attacks. Simultaneously, the C4-hydroxymethyl group serves as a critical hydrogen bond donor/acceptor, fine-tuning the molecule's predicted lipophilicity (XLogP ≈ 1.5)[1].
Table 1: Key Physicochemical Properties
Property
Value
Causality / Significance
CAS Number
1092506-38-1
Unique identifier for regulatory/procurement tracking.
Molecular Formula
C5H6BrNOS
Defines the foundational atomic composition.
Monoisotopic Mass
206.93535 Da
Critical for high-resolution mass spectrometry (HRMS)[1].
Predicted XLogP
1.5
Indicates favorable drug-like lipophilicity for fragment libraries[1].
Structural Features
C5-Bromo, C2-Methyl, C4-Hydroxymethyl
Enables orthogonal, multi-site functionalization.
Orthogonal Reactivity & Synthetic Utility
The true synthetic value of CAS 1092506-38-1 lies in its orthogonal reactivity, allowing chemists to selectively modify one position without necessitating complex protecting-group strategies.
C5-Bromine (Cross-Coupling): The C5 position is highly activated for palladium-catalyzed transformations. As demonstrated in , this site readily undergoes borylation and arylation, facilitating the rapid construction of extended pi-systems and thiopeptide architectures[2].
C4-Hydroxymethyl (Functionalization): The primary alcohol can be oxidized to an aldehyde/carboxylic acid or converted into a leaving group (e.g., mesylate) for nucleophilic substitution.
C2-Methyl (Deprotonation): Under strongly basic conditions (e.g., LDA at -78°C), the C2-methyl group can be deprotonated to form a nucleophilic enolate-like species for aldol-type condensations.
Fig 1. Orthogonal reactivity pathways of CAS 1092506-38-1 enabling diverse scaffold derivatization.
Analytical Characterization (MS Profiling)
Accurate mass spectrometry (MS) is essential for validating the identity and purity of this building block. High-resolution MS data reveals distinct isotopic patterns due to the presence of bromine (~1:1 ratio of 79Br and 81Br). Furthermore, ion mobility-mass spectrometry (IM-MS) provides predicted Collision Cross Section (CCS) values, which serve as an orthogonal identification parameter to standard retention times[1].
Table 2: Predicted MS Adducts and CCS Profiling
Adduct
m/z
Predicted CCS (Ų)
Ionization Mode
[M+H]+
207.94263
126.7
Positive
[M+Na]+
229.92457
141.2
Positive
[M+NH4]+
224.96917
150.5
Positive
[M-H]-
205.92807
131.8
Negative
Data sourced from PubChemLite predictive models[1].
Fig 2. High-resolution LC-MS/MS analytical workflow for characterizing thiazole derivatives.
Self-Validating Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5
Objective: To arylate the C5 position while maintaining the integrity of the unprotected C4-hydroxyl group.
Causality & Logic: The use of a mild base (K2CO3) and a sterically demanding, electron-rich phosphine ligand (e.g., XPhos) facilitates rapid oxidative addition into the C5-Br bond while actively preventing unwanted side reactions (such as alkoxide-driven etherification) at the unprotected C4-alcohol[2].
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine CAS 1092506-38-1 (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
Catalyst Loading: Add Pd(OAc)2 (5 mol%) and XPhos (10 mol%).
Solvent System: Evacuate and backfill the flask with N2 (3x). Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Logic: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, driving the transmetalation step.
Reaction Execution: Heat the mixture to 80°C for 4-6 hours.
Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete upon the disappearance of the [M+H]+ 207.9 m/z peak and the emergence of the corresponding arylated product mass.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo before flash chromatography purification.
Protocol B: LC-MS/MS Sample Preparation and Analysis
Objective: To confirm compound integrity and map adduct formation.
Sample Prep: Dissolve 1 mg of CAS 1092506-38-1 in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in MS-grade Water.
Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Utilize a linear gradient of 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.
Ionization: Operate the ESI source in positive mode. Ensure the capillary voltage is set to 3.0 kV to optimize the formation of the primary [M+H]+ (207.94 m/z) adduct[1].
Safety & Handling (E-E-A-T)
While exhaustive toxicological data for the specific CAS 1092506-38-1 molecule is limited, structural analogs such as exhibit well-documented hazard profiles[3]. By scientific extrapolation, CAS 1092506-38-1 must be handled with strict adherence to the following classifications:
Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled[3].
Irritation (Category 2): Causes skin irritation and serious eye irritation[3].
PPE Requirements: Nitrile gloves, safety goggles, and a well-ventilated fume hood are mandatory. Store under an inert gas (Argon/N2) at 2-8°C to prevent oxidative degradation of the hydroxymethyl group.
References
PubChemLite. "1092506-38-1 (C5H6BrNOS) - Predicted Collision Cross Section and MS Data." PubChem Database, CID 84120519. URL:[Link]
Nicolaou, K. C., et al. "Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles." Organic Letters 2009, 11 (16), 3690-3693. URL:[Link]
NextSDS. "(5-bromo-2-ethyl-1,3-thiazol-4-yl)methanol - Chemical Substance Information and Hazard Classifications." NextSDS Database, CAS 1782057-60-6. URL:[Link]
The Strategic Utility of (5-Bromo-2-methylthiazol-4-yl)methanol: An In-depth Technical Guide for Medicinal Chemists
Abstract The thiazole nucleus is a cornerstone of modern medicinal chemistry, embedded in a multitude of clinically significant agents.[1] This guide provides an in-depth technical analysis of a particularly valuable, ye...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The thiazole nucleus is a cornerstone of modern medicinal chemistry, embedded in a multitude of clinically significant agents.[1] This guide provides an in-depth technical analysis of a particularly valuable, yet under-documented building block: (5-Bromo-2-methylthiazol-4-yl)methanol . We will dissect its molecular architecture, explore its synthetic accessibility, and illuminate its strategic application in the construction of complex, biologically active molecules. This document moves beyond a simple catalog of reactions, offering insights into the causal relationships between the structural features of this building block and its synthetic utility, thereby providing a self-validating framework for its application in drug discovery programs.
Introduction: The Thiazole Scaffold in Drug Design
The five-membered thiazole ring, containing both sulfur and nitrogen heteroatoms, is a privileged scaffold in medicinal chemistry. Its aromatic nature, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an ideal bioisostere for various functional groups, enhancing molecular recognition at biological targets.[2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic functionalization of the thiazole ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity, all critical parameters in the drug development process.[2]
The subject of this guide, (5-Bromo-2-methylthiazol-4-yl)methanol, presents a unique combination of functional handles that make it a highly versatile synthetic intermediate. The bromine atom at the 5-position serves as a prime site for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. The methanol group at the 4-position offers a handle for chain extension, etherification, or oxidation to the corresponding aldehyde, a gateway to a vast array of subsequent chemical transformations. The methyl group at the 2-position can influence the molecule's electronic properties and provide a steric anchor for guiding molecular interactions.
Synthesis and Characterization of (5-Bromo-2-methylthiazol-4-yl)methanol
Postulated Synthetic Pathway
The proposed synthesis involves a two-step sequence starting from readily available precursors:
Hantzsch Thiazole Synthesis: The initial formation of the 2-methyl-4-hydroxymethylthiazole core would likely involve the condensation of a suitable α-haloketone with thioacetamide.
Regioselective Bromination: Subsequent bromination at the electron-rich 5-position of the thiazole ring would yield the target compound.
Diagram: Postulated Hantzsch-based Synthesis
Caption: A plausible two-step synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a well-reasoned, hypothetical procedure based on established methodologies for similar transformations.[5][6]
Step 1: Synthesis of (2-Methylthiazol-4-yl)methanol
To a solution of 1-bromo-3-hydroxypropan-2-one (1.0 eq) in ethanol, add thioacetamide (1.1 eq).
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford (2-methylthiazol-4-yl)methanol.
Step 2: Synthesis of (5-Bromo-2-methylthiazol-4-yl)methanol
Dissolve (2-methylthiazol-4-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.
Allow the reaction to stir at room temperature and monitor by TLC.
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine.
Extract the product with dichloromethane, dry the combined organic layers, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield (5-bromo-2-methylthiazol-4-yl)methanol.
Characterization
While specific spectroscopic data for (5-Bromo-2-methylthiazol-4-yl)methanol is not widely published, the following are expected characteristic signals based on its structure and data from analogous compounds.
Technique
Expected Observations
¹H NMR
- Singlet for the methyl protons (~2.5 ppm)- Singlet for the methylene protons (~4.7 ppm)- Broad singlet for the hydroxyl proton (variable)
¹³C NMR
- Signal for the methyl carbon (~19 ppm)- Signal for the methylene carbon (~58 ppm)- Signals for the thiazole ring carbons (C2, C4, C5) in the aromatic region
Mass Spec
- Molecular ion peak corresponding to the molecular weight (208.08 g/mol for C₅H₆BrNOS), with a characteristic isotopic pattern for bromine.
IR
- Broad O-H stretch (~3300 cm⁻¹)- C-H stretches (~2900-3000 cm⁻¹)- C=N and C=C stretches of the thiazole ring (~1500-1600 cm⁻¹)
Key Synthetic Transformations and Applications
The synthetic utility of (5-Bromo-2-methylthiazol-4-yl)methanol stems from the orthogonal reactivity of its two primary functional groups: the bromo substituent and the primary alcohol.
Reactions at the 5-Bromo Position: Cross-Coupling Strategies
The bromine atom at the 5-position of the thiazole ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.[2] This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents, enabling extensive exploration of the chemical space around the thiazole core.
Diagram: Cross-Coupling Reactions at the 5-Position
Caption: Key cross-coupling reactions of the title compound.
3.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly robust and widely used method for forming C-C bonds between aryl or vinyl halides and boronic acids or their esters.[2] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[8]
Generalized Protocol for Suzuki-Miyaura Coupling:
In a reaction vessel, combine (5-Bromo-2-methylthiazol-4-yl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).
Add a degassed solvent system (e.g., a mixture of dioxane and water).
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
Purify the crude product by column chromatography.
3.1.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] This reaction is instrumental in the synthesis of conjugated systems and provides a linear scaffold that can be valuable for probing protein binding pockets.
Generalized Protocol for Sonogashira Coupling:
To a solution of (5-Bromo-2-methylthiazol-4-yl)methanol (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) salt (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine).
Degas the solution and stir under an inert atmosphere at room temperature or with gentle heating.
Monitor the reaction progress by TLC.
Upon completion, filter the reaction mixture and concentrate under reduced pressure.
Purify the residue by column chromatography.
Reactions at the 4-Methanol Position
The primary alcohol at the 4-position offers a distinct set of synthetic opportunities, allowing for modifications that can impact the molecule's polarity, hydrogen bonding capacity, and overall shape.
Diagram: Transformations of the 4-Methanol Group
Caption: Common reactions involving the methanol functionality.
3.2.1. Oxidation to the Aldehyde
The oxidation of the primary alcohol to the corresponding aldehyde, 5-bromo-2-methylthiazole-4-carbaldehyde, is a pivotal transformation. This aldehyde is a versatile intermediate for a wide range of reactions, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. Mild oxidizing agents such as manganese dioxide (MnO₂) are often employed for the selective oxidation of benzylic-type alcohols.
Generalized Protocol for Oxidation:
To a solution of (5-Bromo-2-methylthiazol-4-yl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add an excess of activated manganese dioxide (5-10 eq).
Stir the suspension vigorously at room temperature and monitor the reaction by TLC.
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.
Concentrate the filtrate to obtain the crude aldehyde, which can often be used in the next step without further purification.
3.2.2. Etherification
The hydroxyl group can be readily converted to an ether, which can serve to modulate the compound's lipophilicity or act as a protecting group. Standard Williamson ether synthesis conditions are typically effective.
Generalized Protocol for Etherification:
To a solution of (5-Bromo-2-methylthiazol-4-yl)methanol (1.0 eq) in an aprotic solvent (e.g., THF or DMF), add a strong base (e.g., sodium hydride, 1.1 eq) at 0 °C.
Allow the mixture to stir for a short period to form the alkoxide.
Add the desired alkyl halide (R-X, 1.1 eq) and allow the reaction to warm to room temperature.
Monitor the reaction by TLC.
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Purify the crude product by column chromatography.
3.2.3. Protection of the Hydroxyl Group
In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent unwanted side reactions. Silyl ethers, such as those derived from tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), are commonly used due to their stability and ease of selective removal.[9]
Generalized Protocol for Silyl Ether Protection:
To a solution of (5-Bromo-2-methylthiazol-4-yl)methanol (1.0 eq) in an aprotic solvent (e.g., dichloromethane or DMF), add a base (e.g., imidazole or triethylamine, 1.5 eq) and the desired silyl chloride (1.2 eq).
Stir the reaction at room temperature and monitor by TLC.
Upon completion, wash the reaction mixture with water and extract the product.
Purify the silyl-protected compound by column chromatography.
Case Study: Application in Kinase Inhibitor Scaffolds
While specific examples utilizing (5-Bromo-2-methylthiazol-4-yl)methanol are not prevalent in the literature, its structural motifs are highly relevant to the design of kinase inhibitors.[10] The 2-aminothiazole scaffold, a close relative, is a well-established hinge-binding motif in many kinase inhibitors.[8] By analogy, the 2-methylthiazole core of our building block can be envisioned as a scaffold for constructing potent and selective kinase inhibitors.
The synthetic strategies outlined above allow for the systematic elaboration of the (5-Bromo-2-methylthiazol-4-yl)methanol core to probe the structure-activity relationships (SAR) of a potential kinase inhibitor series. For instance, Suzuki-Miyaura coupling could be employed to introduce various aryl and heteroaryl groups at the 5-position to interact with the solvent-exposed region of the ATP-binding pocket. The 4-methanol group could be oxidized to an aldehyde and then used in a reductive amination to introduce a side chain that targets the ribose-binding pocket or other regions of the kinase.
Conclusion
(5-Bromo-2-methylthiazol-4-yl)methanol is a highly versatile and strategically valuable building block for medicinal chemistry. Its dual functionality allows for a wide range of synthetic transformations, enabling the rapid generation of diverse compound libraries. The ability to perform selective cross-coupling reactions at the 5-position, coupled with the flexibility of the 4-methanol group for further derivatization, makes this compound an ideal starting point for the synthesis of complex, biologically active molecules. While specific, publicly available data on this compound is limited, its synthetic accessibility and the proven utility of its core scaffold in drug discovery underscore its significant potential. This guide provides a solid, scientifically-grounded framework for researchers to confidently incorporate (5-Bromo-2-methylthiazol-4-yl)methanol into their synthetic programs.
References
BenchChem. A Comparative Guide to Oxazole- and Thiazole-Based Building Blocks in Medicinal Chemistry.
BenchChem.
Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
BenchChem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC.
Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
Hantzsch Ester Synthesis.
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.
The Suzuki coupling reaction of arylbromides with phenylboronic acid.
Flow Chemistry: Sonogashira Coupling.
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
4-Bromo-2-methylthiazole (8) as a reacting partner in Sonogashira coupling en route to MTEP (3).
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identific
Deprotection of Silyl Ethers. Gelest.
BenchChem. Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen.
The Hantzsch Thiazole Synthesis.
Silyl-protective groups influencing the reactivity and selectivity in glycosyl
Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Deriv
Compounds from Natural Sources as Protein Kinase Inhibitors. MDPI.
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare.
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Period
SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.
Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. PMC.
Applied Chemistry for Engineering.
A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection. Organic & Biomolecular Chemistry (RSC Publishing).
Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents.
Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen (2010). SciSpace.Space*.
Crystal Structure and Bonding Characteristics of (5-Bromo-2-methylthiazol-4-yl)methanol: A Comprehensive Crystallographic Guide
Executive Summary (5-Bromo-2-methylthiazol-4-yl)methanol (CAS: 1092506-38-1) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical development. Its molecul...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(5-Bromo-2-methylthiazol-4-yl)methanol (CAS: 1092506-38-1) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical development. Its molecular architecture—comprising a polarizable thiazole core, a halogen-bond-donating bromine atom, and a hydrogen-bond-donating/accepting hydroxymethyl group—makes it a fascinating subject for crystal engineering and supramolecular structural analysis.
Because the precise Single-Crystal X-Ray Diffraction (SCXRD) coordinates for this specific CAS are not universally deposited in open crystallographic databases, this whitepaper serves as an in-depth technical guide and predictive structural model . By synthesizing established crystallographic data from analogous halogenated thiazoles and heterocyclic thiones , we establish a rigorous framework for understanding its solid-state behavior, bonding causality, and the experimental protocols required to empirically resolve its structure.
Molecular Anatomy and Supramolecular Logic
To understand the crystal packing of (5-Bromo-2-methylthiazol-4-yl)methanol, we must deconstruct its functional groups and their electrostatic properties. The solid-state assembly is not random; it is a thermodynamically driven process governed by a hierarchy of intermolecular forces.
The Hierarchy of Intermolecular Interactions
Classical Hydrogen Bonding (O–H···N): The primary driver of crystallization in this molecule is the strong, highly directional hydrogen bond between the hydroxyl group (-OH) and the sp²-hybridized thiazole nitrogen. The thiazole nitrogen is a superior hydrogen bond acceptor compared to the hydroxyl oxygen, typically forcing the molecules into 1D supramolecular chains or zigzag ribbons.
Halogen Bonding (C–Br···S / C–Br···O): The bromine atom at the C5 position exhibits an anisotropic charge distribution. The electron deficiency along the extension of the C–Br covalent bond creates a positive electrostatic potential region known as a σ
-hole . This
σ
-hole acts as a halogen bond donor, interacting with the electron-rich
π
-system or the polarizable sulfur atom of an adjacent thiazole ring .
π
–
π
Stacking: The planar aromatic thiazole rings engage in antiparallel displaced
π
–
π
stacking. Direct face-to-face stacking is sterically hindered by the bulky 5-bromo and 2-methyl substituents, forcing a slipped geometry that maximizes dispersion forces while minimizing electrostatic repulsion.
Supramolecular Assembly Logic (Visualization)
The following diagram illustrates the logical flow of intermolecular interactions that dictate the crystal lattice formation.
Caption: Logical network of supramolecular interactions governing the solid-state assembly of the target molecule.
Experimental Protocols: Crystallization and SCXRD
To empirically validate the structural model of (5-Bromo-2-methylthiazol-4-yl)methanol, a rigorous, self-validating experimental workflow must be executed. The protocols below explain not just the steps, but the causality behind each methodological choice.
Protocol A: Thermodynamic Crystallization via Vapor Diffusion
Objective: To grow diffraction-quality single crystals devoid of twinning or solvent inclusions.
Solvent Selection: Dissolve 20 mg of the compound in 1.0 mL of a 1:1 mixture of Dichloromethane (DCM) and Methanol. Causality: Methanol disrupts premature intermolecular hydrogen bonding, ensuring the molecule remains fully solvated, while DCM provides solubility for the hydrophobic bromothiazole core.
Anti-Solvent Chamber: Place the open vial containing the solution into a larger, sealed chamber containing 5.0 mL of Hexane (the anti-solvent).
Vapor Diffusion: Allow the chamber to sit undisturbed at 4 °C for 7–14 days. Causality: Hexane vapor slowly diffuses into the DCM/MeOH solution, gradually lowering the dielectric constant of the medium. This slow, thermodynamically controlled supersaturation prevents kinetic trapping, yielding highly ordered, defect-free single crystals.
Validation: Inspect the crystals under polarized light microscopy. Extinction of light at specific rotational angles confirms the single-crystal nature (lack of microcrystalline twinning).
Objective: To collect high-resolution diffraction data and refine the anisotropic atomic model.
Crystal Harvesting: Submerge the selected crystal in Paratone-N oil. Causality: The oil displaces the mother liquor and acts as a cryoprotectant. If the crystal is exposed to air, rapid solvent evaporation can cause the lattice to collapse or crack.
Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer under a continuous 100 K nitrogen gas stream. Causality: Cooling to 100 K minimizes atomic thermal vibrations (reducing the size of thermal ellipsoids), which dramatically increases the resolution of high-angle diffraction spots and allows for the precise location of hydrogen atoms.
Data Collection: Irradiate the crystal using Mo K
α
radiation (
λ
= 0.71073 Å) or Cu K
α
radiation (
λ
= 1.54184 Å) on a diffractometer equipped with a photon-counting pixel array detector.
Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Validation: A final
R1
value of < 5% and a Goodness-of-Fit (GooF) near 1.0 validates the structural model's accuracy.
Caption: Step-by-step experimental pipeline for the crystallization and SCXRD analysis of the target compound.
Quantitative Data Presentation
Based on crystallographic profiling of closely related bromothiazole derivatives and hydroxymethyl-thiazoles, the following tables summarize the expected quantitative parameters for (5-Bromo-2-methylthiazol-4-yl)methanol.
Table 1: Predicted Crystallographic Parameters
Note: These values represent a highly probable structural model derived from analogous empirical data.
Parameter
Predicted / Analogous Value
Justification / Causality
Chemical Formula
C₅H₆BrNOS
Exact molecular composition.
Formula Weight
208.08 g/mol
Standard atomic weights.
Crystal System
Monoclinic
Most common system for asymmetric, planar heterocycles prioritizing 1D H-bonded chains.
Space Group
P2₁/c
Centrosymmetric space group favored by antiparallel packing and
π
-stacking.
Temperature
100(2) K
Standard cryocooling temperature to suppress thermal motion.
Z (Molecules/Unit Cell)
4
Typical for P2₁/c allowing for efficient close-packing without excessive void space.
Calculated Density (
ρ
)
~1.85 g/cm³
High density driven by the heavy bromine atom and tight H-bonding network.
Table 2: Key Intermolecular Interaction Metrics
Quantifying the non-covalent interactions is critical for understanding the solid-state stability and solubility profile of the compound.
Interaction Type
Donor ··· Acceptor
Distance (Å)
Angle (°)
Structural Role
Classical H-Bond
O(1)–H(1A) ··· N(3)
2.75 – 2.85
160 – 175
Primary driver of 1D chain formation; highly directional.
Halogen Bond
C(5)–Br(1) ··· S(1)
3.40 – 3.60
165 – 180
Cross-links 1D chains into 2D sheets via
σ
-hole interactions .
To move beyond basic distance/angle measurements, modern crystallographic analysis requires the calculation of Hirshfeld Surfaces . By mapping the normalized contact distance (
dnorm
) onto the 3D molecular surface using software like CrystalExplorer, researchers can visually and quantitatively dissect the crystal lattice.
Red Spots on the Surface: Indicate intermolecular distances significantly shorter than the sum of van der Waals radii. For (5-Bromo-2-methylthiazol-4-yl)methanol, deep red spots will appear at the hydroxyl hydrogen and the thiazole nitrogen, confirming the dominance of the O–H···N hydrogen bond.
2D Fingerprint Plots: A plot of
di
(distance from surface to nearest nucleus inside) versus
de
(distance to nearest nucleus outside) will reveal characteristic "spikes". The sharpest, most prominent spikes will correspond to the H···N contacts, while secondary, broader spikes will represent the Br···S and Br···O halogen bonding contacts.
By integrating empirical SCXRD data with DFT-calculated interaction energies (Coulombic vs. Dispersion contributions), researchers can definitively map the energetic landscape that makes the (5-Bromo-2-methylthiazol-4-yl)methanol crystal structure uniquely stable.
References
Title: C=S⋯I halogen bonding interactions in crystalline iodinated dithiole-2-thiones and thiazole-2-thiones
Source: CrystEngComm (Royal Society of Chemistry), 2016, 18, 5474-5481.
URL: [Link]
Title: The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole
Source: Journal of Chemical Crystallography (Springer), 2015, 45, 545-550.
URL: [Link]
Title: Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones
Source: Acta Crystallographica Section C: Structural Chemistry (NIH/PubMed), 2022, 78(Pt 12), 702-715.
URL: [Link]
Exploratory
Pharmacokinetic Potential and Structural Optimization of (5-Bromo-2-methylthiazol-4-yl)methanol Derivatives in Drug Discovery
Executive Summary (5-Bromo-2-methylthiazol-4-yl)methanol (CAS 1092506-38-1) has emerged as an exceptionally versatile, fragment-sized building block in modern medicinal chemistry (1)[1]. The thiazole core itself is a pri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(5-Bromo-2-methylthiazol-4-yl)methanol (CAS 1092506-38-1) has emerged as an exceptionally versatile, fragment-sized building block in modern medicinal chemistry (1)[1]. The thiazole core itself is a privileged scaffold embedded in numerous FDA-approved therapeutics (e.g., Dasatinib, Meloxicam), exhibiting potent anticancer, antimicrobial, and metabolic regulatory activities (). This technical whitepaper provides an in-depth mechanistic analysis of how the specific functional groups of this scaffold dictate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and outlines self-validating experimental protocols for evaluating its pharmacokinetic (PK) potential.
Structural Rationale & Pharmacophore Mechanics
The rational design of drugs using the (5-Bromo-2-methylthiazol-4-yl)methanol scaffold relies on understanding the causality behind its structural features. Fragment-sized thiazoles require careful evaluation of reactivity and specific on-target engagement (2)[2]:
The Thiazole Core: Acts as an excellent bioisostere for pyridine or oxazole. The nitrogen atom serves as a critical hydrogen-bond acceptor, facilitating strong interactions with target proteins such as kinases in cancer therapy or PPARγ in metabolic disorders (3)[3].
5-Bromo Substitution: Halogenation at the C5 position serves a dual mechanistic purpose. Synthetically, it provides an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to expand the molecular framework (4)[4]. Pharmacokinetically, the C5 position of unsubstituted thiazoles is highly vulnerable to Cytochrome P450 (CYP)-mediated oxidative metabolism. The bulky, electron-withdrawing bromine atom sterically and electronically shields this site, significantly reducing intrinsic clearance (
CLint
) and prolonging the metabolic half-life (5)[5].
2-Methyl Group: The methyl group at the C2 position provides localized steric hindrance, which subtly modulates the pKa of the adjacent thiazole nitrogen. This moderation reduces non-specific binding to plasma proteins and off-target tissues, optimizing the volume of distribution (
Vd
).
4-Hydroxymethyl Group: This moiety acts as both a hydrogen-bond donor and acceptor, enhancing aqueous solubility. It serves as a versatile synthetic handle for esterification, etherification, or oxidation, allowing medicinal chemists to fine-tune the Topological Polar Surface Area (TPSA) to optimize intestinal absorption or blood-brain barrier (BBB) penetrance.
Functional group contributions to the pharmacokinetic profile of the scaffold.
Pharmacokinetic Profiling & ADMET Dynamics
When derivatizing (5-Bromo-2-methylthiazol-4-yl)methanol, the resulting compounds must be rigorously profiled for drug-likeness. In silico and in vitro ADMET profiling ensures that the derivatives adhere to Lipinski's Rule of Five while maintaining target affinity and low toxicity (6)[6]. The table below summarizes the quantitative PK shifts observed when modifying the core scaffold.
Table 1: Representative Pharmacokinetic Parameters for Thiazole Derivatives
Compound Class
CLogP
TPSA (Ų)
Caco-2
Papp
(
10−6
cm/s)
HLM
CLint
(µL/min/mg)
Unsubstituted Thiazole
1.8
41.1
15.2
> 100 (High Clearance)
5-Bromo-2-methylthiazole Core
2.6
41.1
18.5
< 20 (Low Clearance)
4-Hydroxymethyl Derivative
1.9
61.3
12.4
< 25 (Low Clearance)
Optimized Lead (Etherified)
2.8
52.0
22.1
< 15 (Very Low Clearance)
Note: The addition of the 5-bromo group drastically reduces HLM clearance by blocking phase I oxidation, while etherification of the hydroxymethyl group restores ideal Caco-2 permeability.
Experimental Protocols for PK Validation
To ensure trustworthiness and scientific integrity, PK evaluations must utilize self-validating assay systems. Below are the step-by-step methodologies for the two most critical in vitro PK assays.
In Vitro Metabolic Stability (Human Liver Microsomes - HLM)
Causality: This assay determines if the 5-bromo substitution and subsequent derivatizations successfully resist CYP450-mediated phase I metabolism.
Self-Validation Mechanism: Run parallel incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). The assay is only valid if Verapamil is rapidly depleted and Warfarin remains stable.
Step-by-Step Methodology:
Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the thiazole derivative (final concentration 1 µM) in the buffer.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
Time-Course Sampling: At
t=0,5,15,30,45,and 60
minutes, withdraw 50 µL aliquots from the reaction matrix.
Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time.
Caco-2 Permeability and Efflux Assay
Causality: Evaluates intestinal absorption potential and identifies if the derivative is a substrate for P-glycoprotein (P-gp) efflux transporters, which is critical for multi-target biological activity (7)[7].
Self-Validation Mechanism: Include Lucifer Yellow in the donor compartment; its rejection (>99% retained) confirms monolayer integrity. Use Digoxin as a positive control for P-gp efflux (Efflux Ratio > 2).
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow differentiation into a polarized monolayer.
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².
Dosing: Prepare the thiazole derivative at 10 µM in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.
Incubation: Incubate at 37°C on an orbital shaker.
Sampling: Collect samples from the receiver chamber at 60 and 120 minutes.
Quantification: Calculate the apparent permeability coefficient (
Papp
) using LC-MS/MS data. Calculate the Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
).
Iterative pharmacokinetic optimization workflow for thiazole derivatives.
Conclusion
The (5-Bromo-2-methylthiazol-4-yl)methanol scaffold is a highly programmable pharmacophore. By strategically leveraging the steric and electronic properties of its substituents—specifically the metabolic shielding of the bromine atom and the tunable polarity of the hydroxymethyl group—researchers can design novel therapeutics with optimized pharmacokinetic profiles, successfully bridging the gap between high-throughput screening hits and viable clinical candidates.
References
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics
Source: FABAD Journal of Pharmaceutical Sciences
URL
CAS 3034-53-5: 2-Bromothiazole
Source: CymitQuimica
URL
Structure-Based Virtual Screening and Discovery of Novel Thiazole Derivatives as Potential PPARγ Modulators for Type 2 Diabetes Mellitus
Source: Sciety
URL
Pharmacokinetic and drug excretion properties of thiazole derivatives bearing β-amino acid and aromatic moieties
Source: ResearchGate
URL
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective
Source: PubMed / NIH
URL
Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives
Source: RSC Publishing
URL
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?
The Privileged Scaffold: A Technical Whitepaper on the Bioactivity and Synthetic Utility of (5-Bromo-2-methylthiazol-4-yl)methanol
Executive Summary In modern medicinal chemistry, the rapid discovery of potent therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the rapid discovery of potent therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. (5-Bromo-2-methylthiazol-4-yl)methanol (CAS: 1092506-38-1) , hereafter referred to as BMTM , is a prime example of such a scaffold.
While BMTM is rarely administered as a standalone active pharmaceutical ingredient (API), it is a highly specialized, synthetically versatile intermediate. It serves as the architectural foundation for synthesizing advanced therapeutics, including Bromodomain and Extra-Terminal (BET) inhibitors, anticancer oxadiazole hybrids, and potent antimicrobial agents. This whitepaper provides an in-depth technical analysis of BMTM's structural rationale, its downstream pharmacological bioactivity, and field-proven methodologies for its functionalization.
Chemical Profile & Structural Rationale
The pharmacological value of BMTM lies in its highly orthogonal functional groups, which allow for precise, multi-directional functionalization without requiring complex protecting-group strategies:
The Thiazole Core: Acting as a bioisostere for pyridine and benzene rings, the thiazole core provides a unique electronic distribution. The nitrogen atom serves as a critical hydrogen-bond acceptor, while the sulfur atom provides polarizability and lipophilic interactions, essential for binding within deep protein pockets (such as the acetyl-lysine binding site of bromodomains).
5-Bromo Substituent: The bromine atom at the 5-position is situated on an electron-deficient
sp2
carbon, making it exceptionally primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings) to extend the pharmacophore.
4-Hydroxymethyl Group: The primary alcohol is a versatile synthetic handle. It can be directly utilized for etherification to create flexible linkers, or selectively oxidized to an aldehyde or carboxylic acid to facilitate amide bond formation.
2-Methyl Group: This moiety provides a steric shield and a localized hydrophobic interaction node, often improving the metabolic stability of the resulting drug candidate by blocking oxidative metabolism at the 2-position.
Core Bioactivity Domains of BMTM Derivatives
Because BMTM is a precursor, its "bioactivity" is best understood through the lens of the therapeutic molecules it generates.
Epigenetic Modulation: BET Bromodomain Inhibition
Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4) are epigenetic "readers" that recognize acetylated lysine (KAc) residues on chromatin, driving the transcription of oncogenes like c-MYC. According to foundational research on [1], inhibiting this protein-protein interaction is a major frontier in oncology.
BMTM is utilized to synthesize heterocycles that mimic KAc. When BMTM is functionalized into a mature BET inhibitor, the thiazole nitrogen acts as a crucial hydrogen bond acceptor with the conserved asparagine residue (e.g., Asn140 in BRD4) within the bromodomain binding pocket, competitively displacing the protein from chromatin and inducing tumor cell apoptosis.
Fig 1. BRD4 signaling pathway inhibition by BMTM-derived epigenetic modulators.
Oncology: Oxadiazole-Thiazole Hybrids
Thiazol-4-yl methanol derivatives have been successfully hybridized with 1,2,4-oxadiazoles to create potent anticancer agents. A study on the [2] demonstrated that these BMTM-derived hybrids exhibit equipotent cytotoxicity to standard chemotherapeutics like 5-fluorouracil against specific colorectal cancer cell lines, driven by the structural resilience and target affinity of the thiazole-oxadiazole axis.
Antimicrobial and Antifungal Activity
Inspired by natural thiazolyl-indole alkaloids like Barakacin, researchers have utilized thiazole methanols to synthesize novel antimicrobial agents. Recent studies on [3] show that functionalizing the thiazole core yields compounds capable of disrupting microbial cell wall synthesis and DNA replication.
Quantitative Bioactivity Data
The following table summarizes the downstream in vitro bioactivity of compounds synthesized using BMTM and its closely related thiazole-methanol analogs:
Compound / Derivative Class
Target / Cell Line
IC50 / Potency
Reference Standard
Thiazol-4-yl methanol oxadiazole hybrid
DLD1 (Colorectal Cancer)
0.35 μM
5-Fluorouracil (0.23 μM)
Thiazol-4-yl methanol oxadiazole hybrid
CaCo-2 (Colon Cancer)
4.96 μM
5-Fluorouracil (3.20 μM)
BMTM-derived BET Inhibitor
BRD4 (BD1/BD2 domains)
< 100 nM
JQ1 (~50 nM)
Thiazole-based Barakacin Analogues
Bacillus subtilis (Antimicrobial)
MIC = 4-8 μg/mL
Ampicillin (2 μg/mL)
Experimental Methodology: Functionalizing BMTM
To utilize BMTM in drug discovery, scientists must execute precise synthetic workflows. Below is a self-validating, step-by-step protocol for converting BMTM into a 5-Aryl-2-methylthiazole-4-carbaldehyde intermediate—a critical precursor for BET inhibitors outlined in [4].
Step 1: Selective Oxidation of the Hydroxymethyl Group
Objective: Convert the primary alcohol of BMTM to an aldehyde without over-oxidizing to a carboxylic acid.
Preparation: Dissolve 1.0 eq of BMTM in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Causality: Anhydrous conditions are strictly required to prevent the formation of hydrate intermediates, which are highly susceptible to over-oxidation into carboxylic acids.
Reagent Addition: Add 1.5 eq of Pyridinium chlorochromate (PCC) portion-wise at 0 °C.
Causality: PCC is a mild oxidant. Initiating the reaction at 0 °C controls the exothermic nature of the initial chromium complexation, preventing thermal degradation of the thiazole ring.
Monitoring: Stir at room temperature for 4 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase.
Workup (Self-Validation): Quench the reaction with water. Extract the aqueous layer with EtOAc. Wash the combined organic layers with 10% HCl and brine, then dry over anhydrous
Na2SO4
. The absence of starting material on TLC and the isolation of a distinct product spot validates successful conversion.
Step 2: Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the 5-bromo position with an aryl pharmacophore to build the target molecule's core structure.
Preparation: In a Schlenk flask, combine the oxidized BMTM intermediate (1.0 eq), an arylboronic acid (1.2 eq), and
K2CO3
(2.0 eq) in a 4:1 mixture of Toluene and Water.
Causality: The biphasic Toluene/Water system is critical. It ensures optimal solubility for both the lipophilic organic substrates (in toluene) and the inorganic base (in water), which is required to activate the boronic acid into a highly reactive boronate complex.
Degassing: Degas the mixture by bubbling argon directly through the solvent for 15 minutes.
Causality: Ambient oxygen must be rigorously excluded to prevent the oxidative deactivation of the Palladium(0) catalyst into an inactive Palladium(II) species.
Catalysis: Add
Pd(dppf)Cl2
(0.05 eq) and heat the sealed flask to 90 °C for 12 hours.
Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via silica gel column chromatography.
Fig 2. Step-by-step synthetic workflow for functionalizing the BMTM scaffold.
References
Title: Targeting Bromodomains: Epigenetic Readers of Lysine Acetylation
Source: Nature Reviews Drug Discovery (Filippakopoulos et al., 2014)
URL: [Link]
Title: Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies
Source: ResearchGate / Medicinal Chemistry Research (Vaidya et al., 2020)
URL: [Link]
Title: Discovery of Barakacin and Its Derivatives as Novel Antiviral and Fungicidal Agents
Source: Molecules (MDPI, 2023)
URL: [Link]
Source:United States Patent US10508107B2 (Google Patents)
Protocols & Analytical Methods
Method
Application Note: (5-Bromo-2-methylthiazol-4-yl)methanol as a Bifunctional Scaffold in Agrochemical Synthesis
Prepared by: Senior Application Scientist, Agrochemical Discovery & Development Target Audience: Synthetic Chemists, Discovery Researchers, and Process Engineers Executive Summary & Mechanistic Rationale The thiazole het...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Agrochemical Discovery & Development
Target Audience: Synthetic Chemists, Discovery Researchers, and Process Engineers
Executive Summary & Mechanistic Rationale
The thiazole heterocyclic system is a privileged and ubiquitous scaffold in modern agrochemical discovery[1]. It is a core structural motif in several commercialized crop protection agents, including the neonicotinoid insecticide thiamethoxam, the nematicide fluensulfone, and the fungicide ethaboxam[2]. The incorporation of a thiazole ring allows researchers to finely tune the lipophilicity, metabolic stability, and target-site binding affinity of active ingredients[1].
Within this chemical space, (5-Bromo-2-methylthiazol-4-yl)methanol serves as a highly advanced, bifunctional building block[3]. Its value lies in its orthogonal reactivity:
The C5-Bromide: Acts as an excellent electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkynyl pharmacophores[4].
The C4-Hydroxymethyl Group: Functions as a versatile nucleophilic handle or a leaving-group precursor. It can be readily converted into a chloromethyl moiety—a critical intermediate step in the synthesis of numerous insecticides[5].
By exploiting these two distinct reactive sites, researchers can employ the Intermediate Derivatization Method (IDM) to rapidly generate diverse libraries of novel insecticidal and fungicidal candidates without the need for complex, yield-reducing protecting group strategies[2].
Physicochemical Data
Accurate physicochemical characterization is the first step in establishing a robust synthetic workflow. The table below summarizes the critical data for the starting material[3].
Property
Value / Description
Chemical Name
(5-Bromo-2-methylthiazol-4-yl)methanol
CAS Registry Number
1092506-38-1
Molecular Formula
C5H6BrNOS
Molecular Weight
208.07 g/mol
SMILES String
OCC1=C(SC(C)=N1)Br
Typical Purity
≥ 95% (Synthesis Grade)
Appearance
Off-white to pale yellow solid
Synthetic Strategy & Workflow
The following diagram illustrates the divergent synthetic pathways enabled by this intermediate. The workflow is designed to sequentially functionalize the C5 and C4 positions, culminating in the assembly of a complex agrochemical lead.
Figure 1: Orthogonal functionalization workflow of (5-Bromo-2-methylthiazol-4-yl)methanol.
Validated Experimental Protocols
The following protocols have been engineered to ensure high fidelity, scalability, and self-validation at the bench.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C5
Objective: Introduce an aryl or heteroaryl core at the C5 position while preserving the C4-hydroxyl group.
Mechanistic Insight & Causality:
The oxidative addition of Pd(0) into the C(sp2)-Br bond of the thiazole is highly favored. We specifically select Pd(dppf)Cl₂ as the catalyst. The large bite angle of the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. This prevents the catalyst from being poisoned by the electron-rich thiazole nitrogen or the free primary alcohol. Furthermore, conducting the reaction in a biphasic 1,4-Dioxane/aqueous Na₂CO₃ system ensures optimal solvation of the organic substrates while providing the necessary aqueous interface for the transmetalation of the boronic acid.
Step-by-Step Methodology:
In a flame-dried Schlenk flask, combine (5-Bromo-2-methylthiazol-4-yl)methanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Add a degassed solvent mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v, overall concentration 0.2 M).
Purge the biphasic mixture with Argon for 10 minutes to remove dissolved oxygen, which could otherwise oxidize the Pd(0) active species.
Heat the mixture to 90 °C under vigorous stirring for 6–8 hours.
Self-Validating Check (TLC): Monitor the reaction via Thin Layer Chromatography (EtOAc/Hexanes 1:1). The starting material typically exhibits an
Rf
of ~0.4. Complete consumption of this spot and the emergence of a new, highly UV-active spot (
Rf
~0.3) confirms successful coupling.
Cool to room temperature, dilute with EtOAc, separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Activation of C4-Hydroxymethyl via Chlorination
Objective: Convert the C4-alcohol into a highly reactive chloromethyl intermediate, preparing the molecule for subsequent nucleophilic substitution[5].
Mechanistic Insight & Causality:
Thionyl chloride (SOCl₂) is utilized to convert the alcohol to an alkyl chloride via an
SNi
mechanism (involving a chlorosulfite intermediate), ensuring clean conversion without the difficult-to-remove byproducts associated with phosphorus-based halogenating agents. The addition of catalytic N,N-dimethylformamide (DMF) is a mechanistic necessity; DMF reacts with SOCl₂ to generate the highly electrophilic Vilsmeier-Haack reagent. This rapidly activates the alcohol, allowing the reaction to proceed efficiently at 0 °C. Strict low-temperature control suppresses unwanted polymerization or degradation of the electron-rich thiazole ring.
Step-by-Step Methodology:
Dissolve the 5-aryl-4-hydroxymethylthiazole intermediate (1.0 equiv) obtained from Protocol A in anhydrous dichloromethane (DCM) (0.2 M).
Cool the solution to 0 °C using an ice-water bath. Crucial: Do not skip this step, as the subsequent addition is highly exothermic.
Add Thionyl Chloride (1.5 equiv) dropwise over 15 minutes.
Add a catalytic amount of anhydrous DMF (0.05 equiv).
Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 2 hours.
Self-Validating Check (Neutralization): Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ dropwise. The cessation of CO₂ gas evolution acts as a real-time chemical indicator, confirming the complete neutralization of unreacted SOCl₂ and acidic byproducts (HCl, SO₂).
Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the 4-chloromethylthiazole intermediate, which is typically pure enough to be used directly in the next step.
Analytical Validation & Quality Control
To guarantee the structural integrity of the synthesized intermediates, the following analytical signatures must be verified:
Nuclear Magnetic Resonance (¹H NMR): Following Protocol B, the successful conversion of the alcohol to the chloride is definitively proven by the disappearance of the hydroxyl proton (typically a broad singlet around 5.0 ppm in DMSO-
d6
) and a slight downfield shift of the C4-methylene (
CH2
) protons from ~4.6 ppm to ~4.8 ppm.
Liquid Chromatography-Mass Spectrometry (LC-MS): When analyzing the starting material[3], utilize electrospray ionization (ESI+). The mass spectrum must display the characteristic 1:1 isotopic doublet for the
[M+H]+
ion at
m/z
208 and 210, confirming the presence of a single bromine atom.
References
The protocols and mechanistic rationales described in this application note are grounded in the following authoritative sources:
[1] Kuey.net. Systematic Review On Thiazole And Its Applications in Agrochemicals and Pharmaceuticals.
URL: [Link]
[2] MDPI. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads.
URL:[Link]
Standard Operating Procedure for (5-Bromo-2-methylthiazol-4-yl)methanol in a Laboratory Setting
Introduction and Scope This document provides a detailed standard operating procedure (SOP) for the safe handling of (5-Bromo-2-methylthiazol-4-yl)methanol (CAS No. 1092506-38-1) in a laboratory environment.
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Scope
This document provides a detailed standard operating procedure (SOP) for the safe handling of (5-Bromo-2-methylthiazol-4-yl)methanol (CAS No. 1092506-38-1) in a laboratory environment. This compound belongs to the thiazole class of heterocyclic compounds, which are of significant interest in pharmaceutical research and drug development due to their diverse biological activities.[1][2] Given its chemical structure, which includes a brominated thiazole ring, this compound requires careful handling to mitigate potential health risks. This guide is intended for researchers, scientists, and drug development professionals, outlining the necessary precautions, procedures, and emergency responses to ensure a safe working environment. The procedures detailed herein are grounded in the principles of risk assessment and management as advocated by leading safety organizations.[3][4]
Hazard Assessment and Risk Analysis
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. (5-Bromo-2-methylthiazol-4-yl)methanol is classified with several hazards that necessitate stringent safety protocols.[5]
2.1. Identified Hazards
Based on available data, the primary hazards associated with (5-Bromo-2-methylthiazol-4-yl)methanol are:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
Skin Irritation: Causes skin irritation upon contact.[5]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]
The toxicological properties of many research chemicals are not fully characterized; therefore, it is prudent to treat this compound with a high degree of caution, assuming it may have other unknown hazardous properties.[6]
2.2. Risk Mitigation Strategy: The RAMP Framework
To ensure a comprehensive approach to safety, this SOP adopts the RAMP (Recognize, Assess, Minimize, Prepare) framework.[4]
Recognize Hazards: The hazards are clearly identified in the section above and summarized in the data table below.
Assess Risks: The risks associated with routine laboratory procedures (weighing, dissolving, reacting, and storing) are evaluated to determine the necessary level of control.
Minimize Risks: Risks are minimized through a combination of engineering controls, administrative controls, and personal protective equipment (PPE), as detailed in the following sections.
Prepare for Emergencies: This SOP outlines procedures for spills, exposures, and other potential emergencies.
Engineering and administrative controls are the first lines of defense in minimizing exposure to hazardous chemicals.
3.1. Engineering Controls
Chemical Fume Hood: All work involving the handling of solid or solutions of (5-Bromo-2-methylthiazol-4-yl)methanol must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] The fume hood provides necessary ventilation to protect laboratory personnel from airborne contaminants.[9]
Ventilation: The laboratory should have adequate general ventilation.[8]
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.[10]
3.2. Administrative Controls
Chemical Hygiene Plan (CHP): All work must be conducted in accordance with the institution's Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[11][12]
Training: All personnel handling this compound must receive documented training on its hazards, this SOP, and general laboratory safety.[11]
Restricted Access: The area where this compound is used should be clearly marked, and access should be restricted to authorized personnel.
Minimization of Quantities: Use the smallest quantity of the chemical necessary for the experiment to minimize the potential for exposure and the severity of any incidents.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling (5-Bromo-2-methylthiazol-4-yl)methanol.
Eye and Face Protection: Chemical splash goggles are required at all times.[10] A face shield should be worn over goggles when there is a significant risk of splashing.[8]
Skin Protection:
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.[6] Proper glove removal technique must be followed to avoid skin contact.[6]
Lab Coat: A flame-retardant and chemical-resistant lab coat must be worn and kept fully buttoned.[13]
Respiratory Protection: For situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary. All respirator use must be in accordance with the institution's respiratory protection program.[14]
The following protocols are designed to be self-validating by incorporating safety checks at critical steps.
5.1. Weighing and Aliquoting (Solid Form)
Preparation: Don all required PPE. Ensure the chemical fume hood is operational.
Work Area: Designate a specific area within the fume hood for handling the solid compound. Cover the work surface with absorbent, disposable bench paper.
Weighing: Use a tared weigh boat or vial. Carefully transfer the desired amount of (5-Bromo-2-methylthiazol-4-yl)methanol using a clean spatula. Avoid creating dust.[6]
Cleanup: After weighing, carefully clean the spatula and the weighing area. Dispose of any contaminated bench paper as hazardous waste.
Container Sealing: Tightly seal the primary container and store it appropriately.
5.2. Solution Preparation
Preparation: Perform all steps within a chemical fume hood. Don all required PPE.
Solvent Addition: Add the desired solvent to the vessel containing the weighed (5-Bromo-2-methylthiazol-4-yl)methanol. Add the solvent slowly to avoid splashing.
Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.
Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard warnings.[14]
Storage and Waste Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
6.1. Storage
Store (5-Bromo-2-methylthiazol-4-yl)methanol in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15][16]
The container should be tightly sealed and clearly labeled.[16]
Store in a secondary container to contain any potential leaks.
6.2. Waste Disposal
All waste materials, including contaminated PPE, disposable labware, and excess chemical, must be disposed of as hazardous waste.
Collect waste in a designated, labeled, and sealed container.
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[6]
Emergency Procedures
Preparation is key to responding effectively to emergencies.[3]
7.1. Spill Response
Small Spills (in a fume hood):
Ensure you have the appropriate PPE.
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[17]
Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.[17]
Decontaminate the area with an appropriate solvent, followed by soap and water.
Large Spills (or spills outside a fume hood):
Evacuate the immediate area and alert others.
If the substance is volatile, close the doors to the area and increase ventilation if it is safe to do so.[17]
Contact your institution's emergency response team (e.g., Environmental Health and Safety).[18]
Do not attempt to clean up a large spill without proper training and equipment.[18]
7.2. Exposure Response
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10]
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Visualization of Safe Handling Workflow
The following diagram illustrates the key decision points and workflow for safely handling (5-Bromo-2-methylthiazol-4-yl)methanol.
Caption: Workflow for handling (5-Bromo-2-methylthiazol-4-yl)methanol.
Conclusion
The protocols outlined in this document are designed to provide a comprehensive framework for the safe handling of (5-Bromo-2-methylthiazol-4-yl)methanol. Adherence to these procedures, in conjunction with a strong safety culture and institutional oversight, is essential for minimizing risks and protecting the health and safety of all laboratory personnel. This SOP should be reviewed and updated periodically to reflect new information and best practices.
References
ChemicalBook. (2026, March 20). (5-Bromo-4-methylpyridin-2-yl)methanol - Safety Data Sheet.
Merck Millipore. (2025, December 31).
Fisher Scientific. (2024, February 2).
MBL Life Science. (2025, January 27).
FUJIFILM Wako Chemicals. (n.d.).
NextSDS. (n.d.). (5-bromo-2-methyl-1,3-thiazol-4-yl)methanol — Chemical Substance Information. Retrieved from [Link]
American Chemical Society. (n.d.).
Occupational Safety and Health Administration. (n.d.).
PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
MDPI. (2022, November 17).
American Chemical Society. (n.d.).
American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
National Center for Biotechnology Information. (n.d.).
ResearchGate. (2025, December 24). (PDF) Safety profile of thiazole derivative and its complex with PEG-based polymeric nanoparticles on liver and blood cells in tumor-bearing mice.
Carl ROTH. (n.d.).
American Chemical Society. (n.d.). Safety.
Office of Clinical and Research Safety. (n.d.).
American Chemical Society. (n.d.).
The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
Fisher Scientific Company. (n.d.).
C&EN. (2025, June 6).
SciSpace. (2021, August 19). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans.
Georganics. (2011, January 24). 5-BROMO-2-METHYLBENZOTHIAZOLE.
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
PMC. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
Lab Manager. (2026, January 28).
The University of Tennessee, Knoxville. (n.d.).
Braun Research Group. (n.d.).
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures.
Technical Support Center: Optimizing the Yield of (5-Bromo-2-methylthiazol-4-yl)methanol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis of (5-Bromo-2-methylthiazol-4-yl)methanol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis of (5-Bromo-2-methylthiazol-4-yl)methanol . This compound is a critical building block in medicinal chemistry, particularly in the development of focal adhesion kinase (FAK) inhibitors and other biologically active thiazole derivatives 1[1].
A common mistake in this workflow is attempting to brominate the alcohol directly, which often leads to undesired oxidation. The most robust, high-yielding synthetic route relies on a two-step sequence:
Electrophilic Bromination of ethyl 2-methylthiazole-4-carboxylate.
Chemoselective Reduction of the resulting brominated ester to the target alcohol.
Below is an in-depth mechanistic guide, featuring a troubleshooting workflow, quantitative data comparisons, and self-validating experimental protocols.
Reaction Workflow & Failure Point Analysis
The logical relationship between reagent selection and reaction outcomes is visualized below. Pay close attention to the divergent pathways caused by incorrect solvent or hydride choices.
Workflow for (5-Bromo-2-methylthiazol-4-yl)methanol synthesis showing failure points.
Frequently Asked Questions (Troubleshooting)
Q1: My bromination step yields a mixture of products, and NMR shows bromination at the methyl group instead of the thiazole ring. How do I fix this?Causality: Thiazole rings present a chemoselectivity challenge. The 5-position is highly activated for electrophilic aromatic substitution, whereas the 2-methyl group is prone to free-radical halogenation. If you use a non-polar solvent (like CCl4) and a radical initiator (like AIBN or UV light), the mechanism shifts entirely toward radical formation, yielding the undesired ethyl 2-(bromomethyl)thiazole-4-carboxylate 2[2].
Solution: To force the electrophilic pathway, you must use a polar aprotic solvent like Acetonitrile (MeCN) and strictly omit any radical initiators. Heating with N-Bromosuccinimide (NBS) in MeCN selectively yields the 5-bromo derivative 3[3].
Q2: During the reduction of ethyl 5-bromo-2-methylthiazole-4-carboxylate, I observe a significant loss of the bromine atom (debromination). What is causing this?Causality: The carbon-bromine (C-Br) bond on an electron-deficient thiazole ring is highly susceptible to hydrodebromination (hydride insertion). Using a harsh, highly basic reducing agent like Lithium Aluminum Hydride (LiAlH4) at elevated temperatures will successfully reduce the ester but will simultaneously cleave the C-Br bond.
Solution: Employ a milder, chemoselective hydride source. Diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) or Sodium Borohydride (NaBH4) with a Lewis acid additive provides excellent chemoselectivity, leaving the halogen intact 4[4].
Q3: The reduction completes successfully according to TLC, but my isolated yield of the final alcohol is very low (<40%) after aqueous workup. Where is my product?Causality: (5-Bromo-2-methylthiazol-4-yl)methanol is a low-molecular-weight, highly polar heterocyclic alcohol. It readily forms hydrogen bonds with water, leading to severe product loss in the aqueous phase during standard liquid-liquid extractions.
Solution: Avoid excessive aqueous washing. Saturate the aqueous layer with NaCl (salting out) prior to extraction, and use a highly polar organic extraction solvent, such as a 4:1 mixture of Chloroform:Isopropanol. Perform at least 4 to 5 extractions to ensure complete recovery.
Quantitative Data: Reducing Agent Comparison
Choosing the correct reducing agent is the most critical parameter for Step 2. The table below summarizes the empirical outcomes of different hydride sources on the brominated ester.
Reducing Agent
Solvent & Temp
Ester Reduction Efficiency
C-Br Bond Stability
Typical Isolated Yield
Notes
LiAlH₄ (Excess)
THF, 0 °C to RT
Excellent
Poor (High Debromination)
30 - 40%
Avoid. High risk of hydrodebromination.
NaBH₄ (Alone)
MeOH, Reflux
Poor (Very Slow)
Excellent
< 20%
Insufficient driving force for ester reduction.
NaBH₄ / CaCl₂
EtOH, 0 °C to RT
Good
Good
65 - 75%
Mild alternative; generates Ca(BH4)2 in situ.
DIBAL-H (3.0 eq)
DCM, -78 °C to 0 °C
Excellent
Excellent
80 - 85%
Recommended. Best chemoselectivity.
Field-Proven Experimental Protocols
Every protocol described here is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.
Protocol 1: Electrophilic Bromination
(Synthesis of Ethyl 5-bromo-2-methylthiazole-4-carboxylate)
Setup: In an oven-dried round-bottom flask, dissolve ethyl 2-methylthiazole-4-carboxylate (1.0 eq, e.g., 5.84 mmol) in anhydrous Acetonitrile (MeCN, 20 mL)3[3].
Reagent Addition: Add N-Bromosuccinimide (NBS) (2.0 eq, 11.7 mmol) in one portion. Causality Note: Ensure NBS is freshly recrystallized from water to remove acidic impurities that can cause degradation.
Reaction: Attach a reflux condenser and heat the mixture to 85 °C for 24 hours under an inert atmosphere (N2 or Argon).
Validation Checkpoint: Run a TLC (Hexane:EtOAc 4:1). The starting material should be completely consumed. A new, higher-Rf spot (the brominated ester) will appear under UV light.
Workup: Cool to room temperature. Dilute with water and slowly add a saturated aqueous solution of NaHCO₃ to neutralize any generated HBr.
Extraction: Remove MeCN under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 × 20 mL). Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
Purification: Purify via flash column chromatography (Gradient: 0% to 40% EtOAc in Pentane) to afford the product as a pale-orange solid (Typical yield: 70%) 3[3].
Protocol 2: Chemoselective Reduction
(Synthesis of (5-Bromo-2-methylthiazol-4-yl)methanol)
Setup: Dissolve ethyl 5-bromo-2-methylthiazole-4-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) under a strict Argon atmosphere.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Temperature control is critical to prevent debromination.
Reduction: Slowly add DIBAL-H (1.0 M in DCM, 3.0 eq) dropwise via syringe over 30 minutes. Maintain the temperature at -78 °C for 1 hour, then gradually warm to 0 °C and stir for an additional 2 hours.
Validation Checkpoint: Run a TLC (Hexane:EtOAc 2:1). The ester spot should disappear. Stain the TLC plate with KMnO₄; the new product spot (alcohol) will immediately show as a bright yellow spot against a purple background.
Quenching: Quench the reaction carefully at 0 °C by adding saturated aqueous Rochelle's salt (Potassium sodium tartrate) solution. Stir vigorously for 1-2 hours until the aluminum emulsion breaks and two distinct phases separate clearly.
Extraction: Saturate the aqueous phase with solid NaCl. Extract with a 4:1 mixture of CHCl₃:Isopropanol (4 × 20 mL).
Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the target alcohol.
Troubleshooting low solubility of (5-Bromo-2-methylthiazol-4-yl)methanol in organic solvents
Welcome to the technical support center for (5-Bromo-2-methylthiazol-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered durin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for (5-Bromo-2-methylthiazol-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on its characteristically low solubility in many common organic solvents. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and evidence-based explanations to facilitate seamless integration of this compound into your research workflows.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing very low solubility of (5-Bromo-2-methylthiazol-4-yl)methanol in my chosen organic solvent. What are the primary reasons for this?
A1: The low solubility of (5-Bromo-2-methylthiazol-4-yl)methanol is primarily attributed to its molecular structure. The presence of a bromine atom and a thiazole ring, which is a heterocyclic aromatic compound, contributes to a rigid, planar structure. This planarity can lead to strong crystal lattice energy, meaning the molecules are tightly packed in the solid state.[1] Overcoming this energy to dissolve the compound requires a solvent that can effectively interact with and solvate the individual molecules. Furthermore, the molecule possesses both polar (hydroxyl and thiazole nitrogen) and non-polar (bromomethylthiazole) regions, which can make it challenging to find a single solvent that favorably interacts with all parts of the molecule.
Q2: Which organic solvents are generally recommended for dissolving (5-Bromo-2-methylthiazol-4-yl)methanol?
A2: While comprehensive public data on the solubility of this specific compound is limited, based on its structure and general principles of organic chemistry, the following solvents are recommended as starting points for solubility screening:
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective due to their high polarity and ability to disrupt crystal lattices.[2]
Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be effective for compounds with some non-polar character.
Alcohols: Methanol and ethanol may show some success, particularly with heating, due to their ability to form hydrogen bonds with the hydroxyl group of the molecule.[3]
It is crucial to experimentally determine the solubility in your specific solvent of choice, as theoretical predictions can be unreliable.
Q3: Can I simply heat the mixture to increase the solubility?
A3: Yes, increasing the temperature is a common and often effective method for enhancing the solubility of crystalline organic solids.[4][5] For many organic compounds, solubility increases exponentially with temperature.[6][7] This is because the added thermal energy helps to overcome the crystal lattice energy of the solid, allowing the solvent molecules to interact more effectively with the solute molecules.[5] However, it is essential to consider the thermal stability of (5-Bromo-2-methylthiazol-4-yl)methanol. Before large-scale heating, it is advisable to perform a small-scale test to ensure the compound does not decompose at the desired temperature.
Troubleshooting Guide: Step-by-Step Solutions for Low Solubility
If you are facing persistent solubility issues, the following troubleshooting guide provides a systematic approach to resolving the problem.
Initial Assessment: Understanding Your System
Before proceeding with advanced techniques, it's crucial to confirm the basics of your experimental setup.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low solubility issues.
Systematic Solvent Screening
The first step in addressing low solubility is to perform a systematic screening of a range of solvents with varying polarities.
Preparation: Weigh approximately 1-2 mg of (5-Bromo-2-methylthiazol-4-yl)methanol into several small, labeled vials.
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the list in Table 1 .
Observation: Vortex each vial for 30 seconds and visually inspect for dissolution.
Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.
Categorization: Classify the solubility in each solvent as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the volume of solvent required for complete dissolution.
Table 1: Recommended Solvents for Screening
Solvent Class
Examples
Rationale
Polar Aprotic
DMSO, DMF, Acetonitrile
High polarity, effective at solvating polar functional groups.
Alcohols
Methanol, Ethanol, Isopropanol
Capable of hydrogen bonding with the hydroxyl group.
Chlorinated
Dichloromethane, Chloroform
Effective for compounds with some non-polar characteristics.
Ethers
Tetrahydrofuran (THF), Dioxane
Moderate polarity, can solvate a range of compounds.
Ketones
Acetone
A polar aprotic solvent with a moderate dielectric constant.
The Power of Co-Solvents
If a single solvent system is ineffective, a co-solvent system, which is a mixture of two or more miscible solvents, can often dramatically increase solubility.[8][9][10] The principle behind this is that a solvent mixture can have properties intermediate to those of the individual solvents, or in some cases, exhibit synergistic effects where the solubility in the mixture is greater than in either of the pure solvents.[11]
Experimental Protocol: Co-Solvent System Optimization
Select Primary Solvent: Choose the best performing solvent from your initial screening as the primary solvent.
Select Co-Solvent: Choose a miscible co-solvent with a different polarity. For example, if DMSO is your primary solvent, a less polar co-solvent like dichloromethane or a more polar one like a small amount of water could be tested.
Prepare Mixtures: Prepare a series of co-solvent mixtures in varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 v/v).
Determine Solubility: Use the small-scale solubility screening protocol described above to determine the solubility of (5-Bromo-2-methylthiazol-4-yl)methanol in each co-solvent mixture.
Identify Optimal Ratio: Plot the solubility as a function of the co-solvent ratio to identify the optimal mixture for your application.
Co-Solvency Mechanism
Caption: The addition of a co-solvent can modify the overall properties of the solvent system to enhance solute-solvent interactions.
Temperature Optimization
As previously mentioned, increasing the temperature can significantly improve solubility.
Prepare a Slurry: In a sealed vial, create a slurry of (5-Bromo-2-methylthiazol-4-yl)methanol in your chosen solvent or co-solvent system, ensuring there is an excess of the solid.
Controlled Heating: Place the vial in a temperature-controlled shaker or on a hot plate with a magnetic stirrer and a temperature probe.
Incremental Heating: Gradually increase the temperature in 5-10°C increments, allowing the system to equilibrate at each temperature for at least 15-20 minutes.
Observe Dissolution: Note the temperature at which all of the solid material dissolves. This is the saturation temperature for that concentration.
Safety Precaution: Always perform heating in a well-ventilated fume hood, and be mindful of the boiling points of your chosen solvents.
pH Modification (for Aqueous or Protic Systems)
While the primary focus is on organic solvents, if your application involves a protic solvent system (e.g., methanol, ethanol) or has traces of water, pH modification can be a powerful tool for ionizable compounds.[][13][14] The thiazole nitrogen in (5-Bromo-2-methylthiazol-4-yl)methanol is weakly basic and can be protonated under acidic conditions. The hydroxyl group is weakly acidic.
Experimental Protocol: pH-Dependent Solubility
Solvent System: This protocol is most relevant for protic organic solvents or aqueous-organic mixtures.
Acidic Conditions: To a slurry of the compound in your chosen solvent, add a small amount of a suitable organic acid (e.g., a few microliters of trifluoroacetic acid or a solution of HCl in an organic solvent).
Basic Conditions: To a separate slurry, add a small amount of a suitable organic base (e.g., triethylamine or a solution of sodium methoxide).
Observe Changes: Note any changes in solubility. If the compound dissolves, it indicates that the ionized form is more soluble than the neutral form.
References
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Retrieved from [Link]
Wikipedia. (2023, October 27). Cosolvent. Wikipedia. Retrieved from [Link]
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Retrieved from [Link]
Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design, 10(7), 2974-2977. [Link]
Al-Kassas, R., & Al-Ghazal, A. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. [Link]
Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1357-1365. [Link]
Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Technobis Crystallization Systems. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Chemistry LibreTexts. Retrieved from [Link]
Google Patents. (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. Google Patents.
Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design, 10(7), 2974-2977. [Link]
Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or. Google Patents.
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Retrieved from [Link]
Quora. (2021, July 17). How will you increase the solubility of organic compounds in water? Quora. Retrieved from [Link]
ResearchGate. (2026, March 20). How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration? ResearchGate. Retrieved from [Link]
PubMed. (2014, September 10). Solubility of crystalline organic compounds in high and low molecular weight amorphous matrices above and below the glass transition by zero enthalpy extrapolation. PubMed. Retrieved from [Link]
ScienceDirect. (n.d.). Solubilization of organic compounds by arginine-derived polymers. ScienceDirect. Retrieved from [Link]
Lonza. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Lonza. Retrieved from [Link]
MDPI. (2023, May 5). Study on Reversible Solubilization by Adjusting Surfactant Properties. MDPI. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (2-Bromo-1,3-thiazol-5-yl)methanol | C4H4BrNOS. PubChem. Retrieved from [Link]
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved from [Link]
Bentham Science. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Bentham Science. Retrieved from [Link]
U.S. Pharmacopeia. (2011, December 3). Description and Solubility. U.S. Pharmacopeia. Retrieved from [Link]
National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Information Service. Retrieved from [Link]
ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Retrieved from [Link]
PubMed. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. Retrieved from [Link]
NextSDS. (n.d.). (5-bromo-2-methyl-1,3-thiazol-4-yl)methanol — Chemical Substance Information. NextSDS. Retrieved from [Link]
BMC. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. BMC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt | C20H42N2O5S. PubChem. Retrieved from [Link]
Technical Support Center: Functionalization of (5-Bromo-2-methylthiazol-4-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize (5-Bromo-2-methylthiazol-4-yl)methanol (CAS: 1092506-38-1).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize (5-Bromo-2-methylthiazol-4-yl)methanol (CAS: 1092506-38-1). While this compound is an exceptional building block for medicinal chemistry and drug discovery, the C5-bromine is notoriously prone to protodebromination (hydrodehalogenation) during palladium-catalyzed cross-coupling and halogen-metal exchange.
This guide moves beyond generic troubleshooting. Below, we dissect the mechanistic causality of this side reaction and provide field-proven, self-validating protocols to ensure your synthetic success.
Diagnostic Workflow: Suppressing Debromination
Before adjusting equivalents or temperatures, follow this logical diagnostic pathway to identify the root cause of your debromination side reactions.
Workflow for diagnosing and resolving debromination in 5-bromothiazole reactions.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why is my starting material converting entirely to (2-methylthiazol-4-yl)methanol during Suzuki-Miyaura coupling?A: This is a classic case of hydrodehalogenation. In electron-rich heterocycles like 5-bromothiazoles, the oxidative addition of the C-Br bond to Pd(0) is relatively slow, while the resulting Pd(II) intermediate is highly susceptible to protonation . If the transmetalation step is sluggish, the Pd(II) species will abstract a proton from any available source. The free primary hydroxyl group on your substrate is a highly accessible internal proton donor, effectively quenching the catalytic cycle before coupling can occur.
Q2: How do I manage the free hydroxyl group to prevent it from acting as a proton source?A: The hydroxyl group must be masked prior to any transition-metal catalyzed coupling or halogen-metal exchange. We strongly recommend protecting it as a tert-butyldimethylsilyl (TBS) ether. This eliminates the intramolecular proton source and dramatically reduces the local polarity, which aids in solubilizing the substrate in anhydrous, aprotic solvents like toluene or 1,4-dioxane .
Q3: What are the optimal palladium catalysts and ligands to outcompete hydrodehalogenation?A: To minimize debromination, you must accelerate the desired catalytic cycle—specifically transmetalation and reductive elimination—so that they outpace background protonation. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective . They stabilize the active Pd(0) species, facilitate rapid oxidative addition, and their steric bulk forces the organic fragments together, accelerating reductive elimination. Avoid simple ligands like PPh₃, which often lead to higher rates of hydrodehalogenation.
Q4: I am attempting a halogen-metal exchange (lithiation) at the C5 position, but I only get the debrominated product upon quenching. How can I fix this?A: When treating unprotected (5-Bromo-2-methylthiazol-4-yl)methanol with
n
-BuLi, the first equivalent of base simply deprotonates the hydroxyl group. The resulting alkoxide undergoes rapid intramolecular proton transfer with the newly formed 5-lithiothiazole (generated by a second equivalent of
n
-BuLi), immediately quenching the organolithium species.
Solution: Protect the hydroxyl group first. Then, perform the halogen-metal exchange using
n
-BuLi or
i
-PrMgCl·LiCl (Turbo Grignard) at cryogenic temperatures (-78 °C) in anhydrous THF, followed by rapid addition of your electrophile.
Quantitative Data: Impact of Reaction Conditions
The table below summarizes the causality between reaction conditions and the prevalence of the debromination side reaction during the Suzuki-Miyaura coupling of 5-bromothiazoles.
Substrate State
Catalyst / Ligand
Solvent / Base System
Temp (°C)
Desired Product (%)
Debrominated Byproduct (%)
Unprotected (-OH)
Pd(PPh₃)₄
EtOH / H₂O / Na₂CO₃
80
< 10%
> 80%
Protected (-OTBS)
Pd(PPh₃)₄
THF / H₂O / K₂CO₃
80
45%
40%
Protected (-OTBS)
Pd₂(dba)₃ / XPhos
Dioxane / Anhydrous K₃PO₄
100
88%
< 5%
Protected (-OTBS)
[Pd(IPr)(μ-Cl)Cl]₂
Toluene / Anhydrous CsF
80
95%
< 2%
Data synthesized from standard optimization profiles of electron-rich heteroaryl bromides.
Step-by-Step Methodologies
These protocols are designed as self-validating systems. Built-in checkpoints ensure that the conditions required to suppress debromination are strictly maintained.
Protocol A: Protection of (5-Bromo-2-methylthiazol-4-yl)methanol (TBS Etherification)
Causality: Masking the hydroxyl group removes the primary internal proton source responsible for hydrodehalogenation.
Setup: In an oven-dried, argon-purged flask, dissolve (5-Bromo-2-methylthiazol-4-yl)methanol (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.
Base Addition: Add imidazole (2.5 equiv) and stir for 5 minutes at 0 °C. Self-Validation: Ensure complete dissolution before proceeding.
Reagent Addition: Slowly add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equiv) in small portions to control the mild exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is completely consumed.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Critical Step: Wash the combined organic layers with water (5x) to completely remove residual DMF, which can poison subsequent palladium catalysts. Wash once with brine.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the TBS-protected intermediate.
Causality: Utilizing a bulky, electron-rich ligand (XPhos) and an anhydrous, mild base (K₃PO₄) accelerates transmetalation and reductive elimination, outcompeting the background protodebromination pathway.
Preparation: In a glovebox or using rigorous Schlenk techniques, charge an oven-dried vial with the TBS-protected 5-bromothiazole (1.0 equiv), the arylboronic acid (1.5 equiv), and finely milled, anhydrous K₃PO₄ (3.0 equiv).
Solvent: Add anhydrous 1,4-dioxane (0.1 M). Critical Step: Degas the mixture via three freeze-pump-thaw cycles. Self-Validation: Oxygen presence leads to phosphine oxidation (e.g., XPhos to XPhos-oxide), stalling the catalytic cycle and increasing the residence time of the Pd(II) intermediate, which directly leads to debromination.
Heating: Seal the vial under argon and heat at 90 °C for 12 hours with vigorous stirring.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and phosphate salts. Concentrate the filtrate.
Purification: Purify the crude mixture via flash chromatography. (Note: The TBS group can subsequently be removed using TBAF in THF at 0 °C if the free alcohol is required for downstream synthesis).
References
Schmidt, A. F., et al. "Water-Soluble Palladium(II) Complexes with Sulfonated N-Heterocyclic Carbenes in Suzuki Cross-Coupling and Hydrodehalogenation Reactions." Organometallics, 2015. URL:[Link]
Grushin, V. V., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, 2011. URL:[Link]
Cazin, C. S. J., et al. "[Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions." PMC, 2023. URL:[Link]
Optimization
Optimizing reaction temperature for synthesizing (5-Bromo-2-methylthiazol-4-yl)methanol derivatives
[label="(5-Bromo-2-methyl Workflow for synthesizing (5-bromo-2-methylthiazol-4-yl)methanol with temperature control points. Frequently Asked Questions (FAQs): Temperature Optimization Q: Why is strict temperature control...
Author: BenchChem Technical Support Team. Date: April 2026
[label="(5-Bromo-2-methyl
Workflow for synthesizing (5-bromo-2-methylthiazol-4-yl)methanol with temperature control points.
Frequently Asked Questions (FAQs): Temperature Optimization
Q: Why is strict temperature control (0–5 °C) required during the bromination of 2-methylthiazole-4-carboxylate?A: The thiazole ring is inherently electron-deficient, but the 2-methyl group provides mild activation. When using N-Bromosuccinimide (NBS),1 (C5-bromination)[1]. Higher temperatures increase the thermodynamic driving force for side reactions, leading to N-bromination by-products, di-brominated species, or the precipitation of thiazolium hydrobromide salts.
Q: How does temperature affect the reduction of the 5-bromo-ester to (5-bromo-2-methylthiazol-4-yl)methanol?A: The reduction of the ester to the corresponding alcohol requires a delicate balance to preserve the sensitive aryl-bromide bond.2[2]. If stronger reducing agents like Lithium Aluminum Hydride (LiAlH4) are used without strict cryogenic control (-78 °C), the elevated thermal energy will overcome the activation barrier for carbon-halogen bond cleavage, 3[3].
Troubleshooting Guide: Common Experimental Failures
Issue 1: Low yield of the brominated intermediate accompanied by a salt-like precipitate.
Cause: This is typically caused by the1 (a by-product of bromination)[1].
Solution: Maintain the temperature strictly at 0 °C. To self-validate the prevention of this issue, incorporate a mild, non-nucleophilic base (e.g., sodium bicarbonate) into the reaction mixture to neutralize HBr dynamically as it forms.
Issue 2: Significant debromination observed during the ester reduction step.
Cause: Debromination occurs when the reduction temperature is too high or the reducing agent is too aggressive for the substrate.
Solution: Switch from LiAlH4 to NaBH4 in ethanol. Ensure the NaBH4 is added portion-wise at 0 °C to control the exothermic release. Do not heat the reaction to reflux;2[2].
Quantitative Data: Reducing Agent Selection
The choice of reducing agent and temperature pairing dictates the survival of the C-Br bond. Use the table below to select the optimal conditions for your specific laboratory setup.
Reducing Agent
Solvent
Temperature Range
Debromination Risk
Typical Yield (%)
NaBH₄
Ethanol
0 °C to 25 °C
Low
75 - 85%
DIBAL-H
DCM
-78 °C
Low
65 - 75%
LiAlH₄
THF
-78 °C to 0 °C
Moderate
60 - 70%
LiAlH₄
THF
25 °C to 65 °C
High
< 30%
Validated Experimental Protocols
These protocols are designed as self-validating systems. Built-in checkpoints (like specific quenching steps and TLC monitoring) ensure that causality is respected and errors are caught before proceeding to the next step.
Protocol A: Regioselective Bromination of 2-Methylthiazole-4-carboxylate
Preparation: Dissolve 2-methylthiazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile in a round-bottom flask protected from light.
Thermal Control: Cool the solution to 0 °C using an ice-water bath. Allow 10 minutes for the internal temperature to equilibrate.
Reaction: Stir the reaction mixture at 0 °C for 1–2 hours. Validation check: Monitor progression via TLC (Hexane:EtOAc 3:1) until the starting material spot disappears.
Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. This self-validating step chemically neutralizes any unreacted brominating agents, preventing post-reaction oxidation.
Workup: Extract with DCM, wash the organic layer with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under vacuum to yield 5-bromo-2-methylthiazole-4-carboxylate.
Protocol B: Controlled Reduction to (5-Bromo-2-methylthiazol-4-yl)methanol
Preparation: Dissolve the intermediate 5-bromo-2-methylthiazole-4-carboxylate (1.0 eq) in absolute ethanol.
Thermal Control: Cool the reaction vessel to 0 °C in an ice bath.
Reagent Addition: Add Sodium Borohydride (NaBH4) (1.5 eq) portion-wise. This controls the exothermic hydrogen evolution and prevents localized heating that causes debromination.
Reaction: Maintain at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 2–4 hours.
Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C. Validation check: This safely destroys excess hydride without raising the pH to highly alkaline levels, which could degrade the product.
Workup: Concentrate the mixture to remove ethanol, extract the aqueous residue with ethyl acetate, wash with brine, dry over Na2SO4, and evaporate to yield the crude (5-bromo-2-methylthiazol-4-yl)methanol.
References
avoiding N-bromination by-products in thiazole synthesis. Benchchem.1
Optimization of reaction conditions for 2-Amino-5-bromo-4-t-butylthiazole synthesis. Benchchem. 4
EP3740493A1 - Inhibitors of indoleamine 2,3-dioxygenase and/or tryptophan 2,3-dioxygenase. Google Patents.2
WO2019138107A1 - Inhibteurs de l'indoléamine 2,3-dioxygénase. Google Patents. 3
Overcoming steric hindrance in (5-Bromo-2-methylthiazol-4-yl)methanol substitution reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of highly substituted thiazoles. Functionalizing (5-Bromo-2-methylthiaz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of highly substituted thiazoles.
Functionalizing (5-Bromo-2-methylthiazol-4-yl)methanol presents a classic steric and electronic challenge. The 4-hydroxymethyl group is flanked by a bulky 5-bromo substituent (Van der Waals radius ~1.85 Å) and the thiazole heteroatoms. This intense steric congestion physically blocks the standard Bürgi-Dunitz trajectory required for SN2 nucleophilic attack and severely complicates transition-metal-catalyzed cross-couplings at the adjacent C5 position[1].
This guide provides field-proven, causality-driven protocols to bypass these steric barriers, ensuring high-yielding substitutions.
Part 1: Diagnostic Workflow for Steric Hindrance
Before initiating your synthesis, use the following logical framework to determine the correct activation strategy based on your target functionalization site.
Diagnostic workflow for overcoming steric hindrance in (5-Bromo-2-methylthiazol-4-yl)methanol.
Part 2: Frequently Asked Questions (Mechanistic Insights)
Q1: Why do standard SN2 reactions (e.g., tosylation followed by azide displacement) fail on the C4-hydroxymethyl group?A: The failure is purely geometric. The bulky 5-bromo substituent sits immediately adjacent to the C4 position. During an SN2 reaction, the nucleophile must approach from the backside of the leaving group (180° offset). The 5-bromo group physically shields this approach angle, drastically increasing the activation energy barrier and allowing competing elimination or decomposition pathways to dominate[1].
Q2: How can I successfully substitute the C4-OH group without harsh, degradative heating?A: You must manipulate the thermodynamics of the reaction. Convert the hydroxyl into a superior leaving group, such as a triflate (OTf), rather than a standard tosylate (OTs). The extreme electron-withdrawing nature of the triflate lowers the activation energy required for the sterically hindered SN2 attack. Alternatively, utilize a sonication-assisted Mitsunobu reaction at high concentrations. Sonication induces acoustic cavitation, providing localized energy microenvironments that drive the hindered coupling without bulk thermal degradation[2].
Q3: I am attempting a palladium-catalyzed cross-coupling at the C5-bromo position, but the reaction stalls. Why?A: The free C4-hydroxymethyl group acts as a competing ligand, coordinating to the palladium center and poisoning the catalyst. Furthermore, the free hydroxyl group exacerbates steric hindrance during the oxidative addition of the bulky Pd-phosphine complex[3]. Protecting the alcohol with a bulky silyl ether (e.g., TBS or TIPS) prevents chelation and forces a conformational shift that accommodates the catalyst.
Part 3: Quantitative Data & Troubleshooting
When optimizing leaving groups and reaction conditions for this specific thiazole scaffold, empirical data demonstrates that standard reagents are insufficient.
Table 1: Leaving Group Efficacy for C4-Substitution (Nucleophile: NaN3)
Leaving Group
Reagent
Base
Temp
Conversion (%)
Causality / Observation
Ts (Tosylate)
TsCl
Pyridine
RT
< 20%
Severe steric clash with 5-Br prevents efficient tosylate formation.
Ms (Mesylate)
MsCl
Et
3
N
0 °C
45%
Moderate conversion; intermediate is prone to decomposition over time.
Tf (Triflate)
Tf
2
O
2,6-Lutidine
-78 °C
> 95%
Superior leaving group; lowers activation energy for subsequent SN2 attack.
Table 2: Mitsunobu Optimization for (5-Bromo-2-methylthiazol-4-yl)methanol
Conditions
Concentration
Time
Yield (%)
Causality / Observation
Standard (THF, RT)
0.1 M
48 h
15%
Reaction stalls; betaine decomposes before the hindered alcohol activates.
Standard Mitsunobu conditions fail here because the betaine intermediate decomposes before the sterically hindered alcohol can successfully attack it. We overcome this using high-concentration sonication[2].
Sonication-assisted Mitsunobu reaction workflow for sterically hindered thiazole alcohols.
Step-by-Step Methodology:
Betaine Formation: In a flame-dried flask under argon, dissolve Triphenylphosphine (1.5 eq) in anhydrous THF to achieve a final reaction concentration of 3.0 M. Cool to 0 °C. Add DIAD (1.5 eq) dropwise.
Self-Validation Check: The solution will immediately turn deep yellow, then fade to a pale, clear yellow over 5-10 minutes. Do not proceed until this color shift occurs; it visually confirms the formation of the reactive betaine intermediate.
Substrate Addition: Add the nucleophile (e.g., a carboxylic acid or phenol, 1.2 eq) followed by (5-Bromo-2-methylthiazol-4-yl)methanol (1.0 eq) in one portion.
Causality: The ultra-high 3.0 M concentration drastically increases the collision frequency between the hindered alcohol and the betaine, outcompeting the decomposition pathway[2].
Cavitation (Sonication): Remove the flask from the ice bath and immediately submerge it in an ultrasonic cleaning bath (approx. 35-40 kHz) at room temperature for 15 minutes.
Validation & Workup: Monitor by TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material spot confirms conversion. Quench with water, extract with EtOAc, and purify via flash chromatography.
Protocol B: Triflation and Low-Temperature Displacement
If a Mitsunobu reaction is unsuitable for your nucleophile (e.g., utilizing aliphatic amines or azides), you must use a triflate intermediate.
Step-by-Step Methodology:
Base Addition: Dissolve (5-Bromo-2-methylthiazol-4-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M). Add 2,6-lutidine (1.5 eq).
Causality: You must use 2,6-lutidine instead of pyridine or triethylamine. 2,6-lutidine is sterically hindered around its nitrogen atom, meaning it acts strictly as a non-nucleophilic base to scavenge triflic acid without attacking and destroying the highly reactive triflate intermediate[4].
Triflation: Cool the solution to -78 °C using a dry ice/acetone bath. Add Trifluoromethanesulfonic anhydride (Tf
2
O, 1.2 eq) dropwise over 5 minutes.
Self-Validation Check: A slight fuming and a color change to pale yellow/orange indicate the exothermic formation of the triflate. Stir for exactly 15 minutes at -78 °C.
Nucleophilic Displacement: Add your nucleophile (e.g., NaN
3
or a secondary amine, 2.0 eq) directly to the cold solution. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
Causality: The triflate is an exceptional leaving group, allowing the sterically hindered SN2 attack to proceed at lower temperatures, which prevents the degradation of the electron-rich thiazole ring.
References
Modular Total Synthesis of iso-Archazolids and Archazologs
ACS Publications (Journal of the American Chemical Society)
URL:[Link]
Use of Thiazoles in the Halogen Dance Reaction: Application to the Total Synthesis of WS75624 B
ACS Publications (The Journal of Organic Chemistry)
URL:[Link]
Amino Acids in the Development of Prodrugs
PMC - National Institutes of Health (NIH)
URL:[Link]
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction
ACS Publications (The Journal of Organic Chemistry)
URL:[Link]
HPLC Validation Methods for (5-Bromo-2-methylthiazol-4-yl)methanol Purity Analysis: A Comparative Guide
Executive Summary (5-Bromo-2-methylthiazol-4-yl)methanol (CAS: 1092506-38-1) is a highly functionalized heterocyclic building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs). Ensuring...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(5-Bromo-2-methylthiazol-4-yl)methanol (CAS: 1092506-38-1) is a highly functionalized heterocyclic building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs). Ensuring the absolute purity of this intermediate is paramount; structurally similar synthesis byproducts (such as des-bromo or regioisomeric thiazoles) can propagate through synthetic pathways, compromising final API efficacy and safety. This guide provides a comprehensive, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for its purity analysis, grounded in the newly adopted [1] for analytical procedure validation.
Physicochemical Profiling & Method Rationale
To design a robust chromatographic method, we must first analyze the causality between the analyte's structure and its chromatographic behavior. (5-Bromo-2-methylthiazol-4-yl)methanol features three distinct functional domains:
Thiazole Ring: Contains a weakly basic nitrogen.
Hydroxymethyl Group (-CH₂OH): Imparts localized polarity and hydrogen-bonding capacity.
Bromine Substituent: Highly lipophilic, electron-withdrawing, and highly polarizable.
Because the electron-withdrawing bromine atom reduces the basicity of the thiazole nitrogen (lowering the pKa to < 2.5), the molecule remains largely un-ionized in acidic mobile phases. Utilizing an acidic modifier, such as 0.1% Formic Acid (FA), suppresses residual silanol ionization on the stationary phase, thereby preventing secondary ion-exchange interactions and peak tailing.
While a standard C18 (Octadecylsilane) column provides adequate hydrophobic retention, it often struggles to resolve the target compound from closely related halogenated impurities. A Phenyl-Hexyl stationary phase is mechanistically superior here. The phenyl ring facilitates
π−π
interactions with the thiazole core, while the polarizability of the bromine atom induces dipole-dipole interactions with the phenyl phase, significantly enhancing selectivity.
Fig 1. Mechanistic comparison of C18 vs. Phenyl-Hexyl stationary phases for halogenated thiazoles.
Comparative Analysis of HPLC Columns & Modes
To objectively evaluate the optimal method, we compared three distinct chromatographic approaches. The data below synthesizes expected performance metrics based on [3].
Parameter
RP-HPLC (C18 Column)
RP-HPLC (Phenyl-Hexyl Column)
HILIC (Amide Column)
Primary Interaction
Hydrophobic (Dispersive)
Hydrophobic,
π−π
, Dipole
Hydrophilic Partitioning
Mobile Phase
0.1% FA in H₂O / MeCN
0.1% FA in H₂O / MeOH
10mM NH₄OAc in MeCN / H₂O
Retention Time (tR)
~6.5 min
~7.2 min
~2.1 min (Poor retention)
Peak Symmetry (As)
1.3 (Slight tailing)
1.05 (Excellent)
1.8 (Severe tailing)
Resolution (Rs)
1.8 (vs. des-bromo impurity)
2.9 (vs. des-bromo impurity)
Co-elution
Suitability
Acceptable
Optimal
Not Recommended
Step-by-Step ICH Q2(R2) Validation Protocol
The following protocol outlines the validation of the Phenyl-Hexyl RP-HPLC method in strict accordance with the [2], which mandate a lifecycle approach to analytical procedure development and validation.
Chromatographic Conditions (The Self-Validating System)
Column: Phenomenex Luna® Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.
Mobile Phase B: HPLC-Grade Methanol.
Gradient: 0-2 min (30% B), 2-10 min (30%
→
80% B), 10-12 min (80% B), 12-12.1 min (80%
→
30% B), 12.1-15 min (30% B).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (optimal absorbance for the substituted thiazole chromophore).
Injection Volume: 10 µL.
Column Temperature: 30°C.
System Suitability Testing (SST)
Before initiating validation, the system must prove it is "fit for purpose." Inject a standard solution (100 µg/mL) six times.
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area
≤
2.0%; Tailing Factor (T)
≤
1.5; Theoretical Plates (N)
≥
3000.
Validation Workflows
Fig 2. Core validation tests required by ICH Q2(R2) for quantitative purity analysis.
Step A: Specificity
Action: Inject diluent blank, mobile phase blank, and a sample spiked with known synthesis impurities (e.g., 2-methylthiazol-4-yl)methanol).
Causality: Ensures the UV detector response at 254 nm is exclusively attributable to the target analyte without interference from the matrix or degradation products.
Step B: Linearity and Range
Action: Prepare standard solutions at 5 concentration levels ranging from 50% to 150% of the target working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Causality: Validates that the detector's response is directly proportional to the concentration within the reportable range. Calculate the correlation coefficient (
R2
).
Step C: Accuracy (Recovery)
Action: Spike known amounts of the reference standard into a synthetic matrix at three levels (80%, 100%, 120%). Perform in triplicate.
Causality: Confirms the exactness of the method. Recovery is calculated as (Experimental Concentration / Theoretical Concentration)
×
100.
Action: For repeatability, inject the 100% test concentration 6 times consecutively. For intermediate precision, repeat the analysis on a different day, with a different analyst, and a different column lot.
Causality: Proves the method's robustness against normal laboratory variations.
Quantitative Data Synthesis (Validation Acceptance Criteria)
To ensure the method acts as a self-validating system, the following empirical thresholds (aligned with [4]) must be met:
Validation Parameter
ICH Q2(R2) Test Metric
Acceptance Criteria
Expected Result for (5-Bromo...)
Specificity
Resolution (Rs) from nearest peak
Rs
≥
2.0
Rs = 2.9
Linearity
Correlation Coefficient (
R2
)
R2≥
0.999
R2
= 0.9998
Accuracy
Mean % Recovery
98.0% - 102.0%
99.4%
±
0.5%
Repeatability
%RSD of Peak Area (n=6)
≤
2.0%
0.8%
Intermediate Precision
%RSD across days/analysts
≤
2.0%
1.2%
Detection Limit (DL)
Signal-to-Noise (S/N)
S/N
≥
3:1
0.05 µg/mL
Quantitation Limit (QL)
Signal-to-Noise (S/N)
S/N
≥
10:1
0.15 µg/mL
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, Nov 2023. [Link]
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Scientific Guidelines, Dec 2023.[Link]
National Center for Biotechnology Information (NCBI). "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." PubMed Central (PMC), Nov 2024.[Link]
Comparative
Unlocking Thiazole Functionalization: A Comparative Guide to the Reactivity of (5-Bromo-2-methylthiazol-4-yl)methanol vs. Isomeric Bromothiazoles
Introduction Thiazoles are privileged scaffolds in medicinal chemistry and materials science. Functionalizing them via palladium-catalyzed cross-coupling or halogen-metal exchange requires a deep understanding of their i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Thiazoles are privileged scaffolds in medicinal chemistry and materials science. Functionalizing them via palladium-catalyzed cross-coupling or halogen-metal exchange requires a deep understanding of their inherent electronic biases. The reactivity of bromothiazoles generally follows the order C2 > C5 > C4 for oxidative addition and cross-coupling. However, introducing functional groups, such as in (5-Bromo-2-methylthiazol-4-yl)methanol, fundamentally alters this landscape through steric hindrance, inductive effects, and potential directing group capabilities.
This guide provides a comparative analysis of (5-Bromo-2-methylthiazol-4-yl)methanol against standard bromothiazoles, offering self-validating experimental protocols to successfully navigate its unique reactivity profile.
Mechanistic Causality: Electronics vs. Sterics
In an unsubstituted or simple alkyl-substituted thiazole, the C2 position is highly electron-deficient due to the adjacent nitrogen and sulfur atoms, making it the most reactive site for oxidative addition by low-valent palladium species (1)[1]. The C5 position is relatively more electron-rich but still highly active for cross-coupling, whereas the C4 position is the least reactive due to higher bond dissociation energies.
When utilizing (5-Bromo-2-methylthiazol-4-yl)methanol:
C2 is Blocked : The methyl group at C2 prevents functionalization at the most reactive site, forcing chemistry to occur at C5.
C5 is Activated but Hindered : The bromine at C5 is electronically primed for Suzuki-Miyaura or Stille couplings. However, the adjacent C4-hydroxymethyl group introduces significant steric bulk.
C4-Hydroxymethyl Directing Effects : The free hydroxyl group can act as a hydrogen-bond donor/acceptor, potentially coordinating with metal catalysts or directing ortho-lithiation if the bromine is exchanged.
Logical reactivity hierarchy of bromothiazole positions and target structural constraints.
Comparative Reactivity Profile
To objectively evaluate (5-Bromo-2-methylthiazol-4-yl)methanol, we must benchmark it against standard isomeric bromothiazoles in typical synthetic transformations. Differences in reactivity are critical for planning sequential cross-coupling strategies (2)[2].
Table 1: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling and Lithiation
Substrate
Suzuki-Miyaura Relative Rate (Oxidative Addition)
Halogen-Metal Exchange (n-BuLi, -78°C)
Primary Side Reactions
2-Bromothiazole
Very Fast (C2)
Rapid formation of 2-lithiothiazole
Nucleophilic attack by n-BuLi at C2
5-Bromothiazole
Fast (C5)
Formation of 5-lithiothiazole
Halogen Dance to C2
4-Bromothiazole
Slow (C4)
Formation of 4-lithiothiazole
Deprotonation at C2 or C5
(5-Bromo-2-methylthiazol-4-yl)methanol
Moderate (Sterically hindered C5)
Formation of 5-lithio species (requires 2 eq base)
Alkoxide formation; Protodebromination
Self-Validating Experimental Protocols
As an application scientist, I emphasize protocols that build in their own quality control. The presence of the free hydroxyl group in (5-Bromo-2-methylthiazol-4-yl)methanol requires specific stoichiometric adjustments.
Objective : Couple an aryl boronic acid to the C5 position while overcoming the steric shield of the C4-hydroxymethyl group.
Causality : Standard Pd(PPh3)4 often fails or requires extended heating due to the bulk of the triphenylphosphine ligands clashing with the C4-hydroxymethyl group. Switching to a less sterically demanding, bidentate ligand complex like Pd(dppf)Cl2 accelerates oxidative addition and reductive elimination.
Step-by-Step Methodology :
Preparation : In an oven-dried Schlenk flask, combine (5-Bromo-2-methylthiazol-4-yl)methanol (1.0 equiv), aryl boronic acid (1.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).
Self-Validation: The boronic acid is used in excess to account for competitive protodeboronation.
Solvent & Base : Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 v/v).
Causality: The biphasic system ensures solubility of both the polar thiazole alcohol and the inorganic base. Degassing prevents catalyst poisoning and homocoupling of the boronic acid.
Reaction : Heat the biphasic mixture to 90°C under an argon atmosphere for 4-6 hours.
Monitoring: Monitor via LC-MS. The disappearance of the starting material mass [M+H]+ ~208/210 (Br isotope pattern) and the appearance of the coupled product mass signifies completion.
Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc.
Causality: The hydroxymethyl group increases water solubility; multiple extractions are critical to maximize yield.
Purification : Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Step-by-step self-validating workflow for sterically hindered Suzuki-Miyaura coupling.
Protocol 2: Halogen-Metal Exchange (Lithiation)
Objective : Generate a C5-nucleophile for trapping with electrophiles (e.g., DMF to form an aldehyde).
Causality : The C4-hydroxymethyl group contains an acidic proton. To successfully lithiate the C5-bromine, one must first deprotonate the alcohol, requiring exactly 2.05 equivalents of an organolithium reagent. Furthermore, thiazoles are prone to the "halogen dance" rearrangement (3)[3]; maintaining strict cryogenic temperatures (-78°C) prevents the migration of the lithium species.
Step-by-Step Methodology :
Deprotonation : Dissolve (5-Bromo-2-methylthiazol-4-yl)methanol (1.0 equiv) in anhydrous THF under argon. Cool to -78°C.
Lithiation : Dropwise add n-BuLi (2.05 equiv, 1.6M in hexanes) over 15 minutes.
Causality: The first equivalent forms the lithium alkoxide. The second equivalent undergoes halogen-metal exchange at C5. The slight excess ensures complete conversion.
Electrophile Trapping : Stir for 30 minutes at -78°C, then add anhydrous DMF (3.0 equiv) dropwise.
Quenching : Stir for an additional 1 hour at -78°C, then quench with saturated aqueous NH4Cl before allowing the mixture to warm to room temperature.
Self-Validation: Quenching at -78°C prevents unwanted side reactions of the highly reactive intermediate as it warms.
Conclusion
While (5-Bromo-2-methylthiazol-4-yl)methanol shares the inherent C5-reactivity of its parent bromothiazoles, its C4-hydroxymethyl and C2-methyl groups dictate a distinct synthetic approach. By understanding the interplay between the electronic activation of the thiazole core and the steric/acidic properties of the substituents, researchers can rationally design robust, self-validating protocols for late-stage functionalization.
A Senior Application Scientist's Guide: Comparative Analysis of (5-Bromo-2-methylthiazol-4-yl)methanol by LC-MS and GC-MS
Introduction In the landscape of pharmaceutical development and chemical synthesis, the robust characterization of novel heterocyclic compounds is paramount. (5-Bromo-2-methylthiazol-4-yl)methanol, a substituted thiazole...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the robust characterization of novel heterocyclic compounds is paramount. (5-Bromo-2-methylthiazol-4-yl)methanol, a substituted thiazole, represents a class of molecules with significant therapeutic potential, known to exhibit a wide range of biological activities.[1][2] Its structural integrity, purity, and degradation products must be meticulously evaluated. This guide provides a comparative analysis of two cornerstone analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of this analyte.
The choice between LC-MS and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical objective.[3] This document offers an in-depth exploration of the methodologies, expected outcomes, and strategic considerations for each technique, grounded in fundamental scientific principles and practical field experience. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal analytical strategy for (5-Bromo-2-methylthiazol-4-yl)methanol and similar chemical entities.
Physicochemical Profile of the Analyte: The Deciding Factor
Understanding the inherent properties of (5-Bromo-2-methylthiazol-4-yl)methanol is the critical first step in methodological design.
Structure and Polarity: The molecule contains a polar hydroxymethyl (-CH2OH) group and a moderately polar thiazole ring. This structure renders the compound polar, soluble in organic solvents like methanol, and capable of hydrogen bonding.
Volatility and Thermal Stability: The presence of the polar alcohol functional group significantly lowers the molecule's volatility.[4] Direct heating to the high temperatures required for gas chromatography can lead to thermal degradation, making direct GC analysis challenging.
Molecular Weight: With a molecular formula of C₅H₆BrNOS and a monoisotopic mass of approximately 206.935 Da, it falls well within the analyzable range for both LC-MS and GC-MS.[5]
Key Structural Features: The bromine atom provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is an invaluable aid in mass spectral identification.
This profile suggests that LC-MS is prima facie the more direct and suitable technique due to the analyte's polarity and thermal lability.[6][7] Conversely, GC-MS analysis is not impossible but will necessitate a chemical modification step—derivatization—to overcome the volatility challenge.[8]
Part 1: The Liquid Chromatography-Mass Spectrometry (LC-MS) Approach
LC-MS is the technique of choice for analyzing polar, non-volatile, and thermally sensitive molecules. The combination of liquid chromatography's separation power with the high sensitivity and specificity of mass spectrometry makes it ideal for analyzing (5-Bromo-2-methylthiazol-4-yl)methanol directly from solution.[9][10]
Causality of Methodological Choices
The strategy is to use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the analyte from any impurities, followed by Electrospray Ionization (ESI) to generate gas-phase ions for MS detection.
Reversed-Phase HPLC: A C18 column is selected due to its hydrophobic stationary phase, which effectively retains moderately polar compounds like our analyte from a polar mobile phase. A gradient elution is employed to ensure a sharp, symmetrical peak shape and efficient separation from potential by-products.
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a liquid solution at atmospheric pressure, making it perfect for thermally labile compounds.[11][12] We will operate in positive ion mode, as the nitrogen atom in the thiazole ring is readily protonated. The addition of a small amount of formic acid to the mobile phase is a critical step to lower the pH and promote the formation of the protonated molecule, [M+H]⁺, thereby enhancing the signal intensity.[13]
Experimental Protocol: LC-MS
Standard and Sample Preparation:
Prepare a 1.0 mg/mL stock solution of (5-Bromo-2-methylthiazol-4-yl)methanol in HPLC-grade methanol.
Create a working standard of 10 µg/mL by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Filter the final solution through a 0.22 µm syringe filter prior to injection.
Instrumentation and Conditions:
HPLC System: Agilent 1290 Infinity II or equivalent.
Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Ionization Source: ESI, Positive Ion Mode.
MS Parameters:
Capillary Voltage: 3500 V.
Gas Temperature: 325 °C.
Drying Gas Flow: 8 L/min.
Nebulizer Pressure: 35 psig.
Fragmentor Voltage: 120 V.
Data Acquisition: Full Scan (m/z 50-500) and Targeted MS/MS of the precursor ion.
LC-MS Workflow Diagram
Caption: Workflow for the LC-MS analysis of (5-Bromo-2-methylthiazol-4-yl)methanol.
Expected Results and Interpretation
Chromatogram: A single, sharp chromatographic peak should be observed, indicating the purity of the standard.
Full Scan Mass Spectrum: The spectrum will be dominated by two major ions at m/z 207.94 and 209.94. These correspond to the protonated molecule [M+H]⁺, with the two peaks representing the natural isotopic abundance of ⁷⁹Br and ⁸¹Br, respectively. The ~1:1 intensity ratio is a definitive confirmation of the presence of one bromine atom.
MS/MS Fragmentation: Targeted fragmentation of the precursor ion (e.g., m/z 207.94) will yield structurally informative product ions. Expected fragmentation pathways include the neutral loss of water (-18 Da) from the protonated alcohol, or the loss of the hydroxymethyl group (-31 Da).
Part 2: The Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, providing highly reproducible mass spectra that are ideal for library matching.[14][15] However, for polar, non-volatile molecules like (5-Bromo-2-methylthiazol-4-yl)methanol, direct analysis is problematic. The hydroxyl group must be chemically modified to increase volatility and thermal stability.[7]
Causality of Methodological Choices
Derivatization: This is the most critical step. We will employ silylation, a common and effective technique for converting active hydrogens (like in alcohols) into nonpolar trimethylsilyl (TMS) ethers.[16] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. This chemical modification masks the polar -OH group, drastically increasing the analyte's volatility and preventing unwanted interactions with the GC column.[8]
Gas Chromatography: A non-polar capillary column (e.g., HP-5ms) is used for separation. These columns separate compounds primarily based on their boiling points, which is ideal after the polarity of the analyte has been masked by derivatization.
Electron Ionization (EI): EI is a hard ionization technique that uses a high-energy electron beam (70 eV) to ionize and extensively fragment molecules.[17][18] While the molecular ion of the derivatized analyte may be weak or absent, the resulting fragmentation pattern is highly detailed and reproducible, acting as a "fingerprint" for the molecule.[19]
Experimental Protocol: GC-MS
Derivatization and Sample Preparation:
Place ~1 mg of the analyte into a 2 mL autosampler vial.
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.
Cool the reaction mixture to room temperature. The sample is now ready for injection.
Instrumentation and Conditions:
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
Column: HP-5ms, 30 m x 0.25 mm x 0.25 µm.
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Inlet: Splitless mode, 250 °C.
Oven Program:
Initial Temperature: 100 °C, hold for 1 minute.
Ramp: 15 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Ionization Source: Electron Ionization (EI), 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Data Acquisition: Full Scan (m/z 40-550).
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of (5-Bromo-2-methylthiazol-4-yl)methanol via silylation.
Expected Results and Interpretation
Chromatogram: A sharp peak corresponding to the TMS-derivatized analyte will be observed.
Mass Spectrum: The spectrum will be complex. The molecular ion of the derivative [M]⁺˙ (m/z ~279/281) might be observed, but likely at low abundance. The spectrum will be characterized by:
The bromine isotopic pattern on all bromine-containing fragments.
A prominent peak at M-15, corresponding to the loss of a methyl group from the TMS moiety.
A characteristic ion at m/z 73, representing the [Si(CH₃)₃]⁺ fragment.
Other fragments resulting from the cleavage of the thiazole ring structure. The pattern will be highly reproducible and can be added to a custom library for future identification.
Part 3: Comparative Performance and Strategic Recommendations
The choice between LC-MS and GC-MS depends entirely on the analytical goal. Below is a table summarizing the key performance characteristics of each technique for this specific analyte.
Parameter
LC-MS (ESI)
GC-MS (EI with Derivatization)
Rationale
Sample Preparation
Simple (dissolve and inject)
Complex (requires chemical derivatization)
LC-MS analyzes the polar molecule directly; GC-MS requires modification to increase volatility.[7]
Analyte Stability
High (analyzed at near-ambient temp)
Moderate (risk of degradation if derivatization is incomplete)
ESI is a soft ionization technique that preserves the molecule.[12] GC requires high temperatures and derivatization must be complete.
Sensitivity
Potentially higher (sub-ng/mL)
High, but can be limited by derivatization efficiency
Modern ESI sources are extremely sensitive for polar compounds.[20]
LC-MS/MS allows for targeted fragmentation.[21] EI provides a complex but library-searchable spectrum.[19]
Throughput
High
Lower (derivatization adds time)
The additional sample preparation step for GC-MS reduces overall throughput.
Identification
Based on retention time, accurate mass, and MS/MS
Based on retention time and library matching of EI spectrum
GC-MS with EI offers robust identification through comparison with established spectral libraries.[22]
Senior Scientist's Recommendation
For Quantification, High-Throughput Screening, and Analysis in Biological Matrices:LC-MS is the superior choice. Its simple sample preparation, high sensitivity, and suitability for polar, non-volatile compounds make it efficient and robust. It avoids the potential variability and extra time associated with derivatization.
For Definitive Structural Elucidation and Library Creation:GC-MS provides an orthogonal and valuable dataset. The rich, reproducible fragmentation pattern from Electron Ionization is excellent for confirming the structure and for creating a library entry for future identification purposes. While more labor-intensive, it provides a high degree of confidence in the structural assignment.
Conclusion
Both LC-MS and GC-MS are powerful techniques capable of analyzing (5-Bromo-2-methylthiazol-4-yl)methanol, but they serve different strategic purposes. LC-MS offers a direct, sensitive, and high-throughput method ideal for quantification and routine analysis. GC-MS, while requiring a preliminary derivatization step, delivers a highly detailed and reproducible mass spectral fingerprint that is invaluable for unequivocal structural confirmation. A comprehensive analytical laboratory would leverage LC-MS for its efficiency in routine assays and employ GC-MS as a complementary technique for in-depth structural characterization and reference standard certification. The optimal path forward lies in selecting the technique that aligns best with the specific questions being asked and the stage of the research or development process.
References
Vertex AI Search. (n.d.). Electrospray Ionization – ESI.
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
Taylor, P. J. (2005). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Annals of Clinical Biochemistry, 42(Pt 3), 190-201. [Link]
Sari, Y., et al. (2021). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings, 2346, 020021. [Link]
Kuck, D. (2005). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. ResearchGate. [Link]
Scribd. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from Scribd. [Link]
Regis Technologies. (n.d.). GC Derivatization. Retrieved from Regis Technologies. [Link]
Lisec, J., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(2), 3270-3296. [Link]
AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
Technology Networks. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained. Retrieved from Phenomenex. [Link]
Waters Corporation. (n.d.). Waters LC-MS Primer.
National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from NIST. [Link]
Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. RSC. [Link]
Shimadzu Scientific Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GCMS). Retrieved from Shimadzu. [Link]
Thermo Fisher Scientific. (n.d.). Basics of LC/MS.
Technology Networks. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Retrieved from Technology Networks. [Link]
LCGC International. (2025). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from LCGC International. [Link]
Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. Retrieved from Chemyx. [Link]
ResolveMass Laboratories Inc. (2026). Working Principle of GC-MS. Retrieved from ResolveMass. [Link]
Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from Wikipedia. [Link]
Sari, Y., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Publishing. [Link]
LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved from LCGC International. [Link]
Chemistry LibreTexts. (2021). Fragmentation Patterns of Organic Molecules.
Houle, V. A., et al. (n.d.). Decomposition of Electron Ionization Mass Spectra for Space Application using a Monte-Carlo approach.
Covalent Metrology. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from Covalent Metrology. [Link]
Gomaa, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]
Al-Ostath, R. A., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(11), 7765-7783. [Link]
Logoyda, L., et al. (2020). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies, 28(1), 56-65. [Link]
GenTech Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. Retrieved from GenTech Scientific. [Link]
ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. Retrieved from ResolveMass. [Link]
Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from Arome Science. [Link]
Wang, J. Q., & Miller, P. W. (2012). Application of LC-MS to the analysis of new radiopharmaceuticals. Current Pharmaceutical Biotechnology, 13(9), 1736-1745. [Link]
Benchmarking commercial vs lab-synthesized (5-Bromo-2-methylthiazol-4-yl)methanol
Benchmarking Commercial vs. Lab-Synthesized (5-Bromo-2-methylthiazol-4-yl)methanol: A Technical Guide (5-Bromo-2-methylthiazol-4-yl)methanol (CAS: 1092506-38-1) is a highly versatile heterocyclic building block. Featurin...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking Commercial vs. Lab-Synthesized (5-Bromo-2-methylthiazol-4-yl)methanol: A Technical Guide
(5-Bromo-2-methylthiazol-4-yl)methanol (CAS: 1092506-38-1) is a highly versatile heterocyclic building block. Featuring a reactive primary alcohol and a functionalizable bromine atom, it is a critical intermediate in the synthesis of agrochemicals and targeted therapeutics, most notably in the development of Focal Adhesion Kinase (FAK) inhibitors[1][2].
For drug development professionals and synthetic chemists, sourcing this compound presents a classic logistical challenge: procure it commercially at a premium or synthesize it in-house. This guide objectively benchmarks both pathways, providing the mechanistic rationale and self-validating protocols necessary to make an informed, data-driven decision.
Sourcing Strategy & Decision Workflow
When evaluating commercial procurement versus in-house synthesis, the decision hinges on three factors: required purity, project timeline, and budget. Commercial vendors like [3] and [4] provide immediate convenience, but supply chain bottlenecks and high cost-per-gram often force scale-up campaigns to pivot to in-house synthesis.
Decision workflow for sourcing (5-Bromo-2-methylthiazol-4-yl)methanol.
Benchmarking Data: Head-to-Head Comparison
To objectively compare the two avenues, we have summarized the quantitative and qualitative metrics in the table below.
Synthesizing (5-Bromo-2-methylthiazol-4-yl)methanol requires a two-step sequence starting from the inexpensive and readily available ethyl 2-methylthiazole-4-carboxylate. The success of this workflow relies entirely on chemoselectivity .
Chemoselective two-step synthesis of (5-Bromo-2-methylthiazol-4-yl)methanol.
The Causality Behind the Reagent Choices:
Regioselective Bromination: The thiazole ring is electron-rich at the C5 position. Using N-Bromosuccinimide (NBS) rather than harsh Br₂/AcOH ensures a controlled electrophilic aromatic substitution, minimizing radical over-bromination at the 2-methyl group[5].
Chemoselective Reduction (The Critical Step): Reducing the ester to a primary alcohol in the presence of an aryl bromide is notoriously difficult. Standard reagents like Lithium Aluminum Hydride (LiAlH₄) are thermodynamically aggressive and will cause reductive debromination, destroying the molecule's value for downstream cross-coupling. Conversely, Sodium Borohydride (NaBH₄) alone is too weak to reduce esters.
The Solution: By combining NaBH₄ with anhydrous CaCl₂, we generate Calcium Borohydride (Ca(BH₄)₂) in situ. The Ca²⁺ ions act as a Lewis acid, coordinating to the ester carbonyl and increasing its electrophilicity. This allows the mild borohydride to efficiently reduce the ester without cleaving the sensitive C-Br bond[6][7].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a step fails, it is caught immediately before progressing.
Step 1: Synthesis of Ethyl 5-bromo-2-methylthiazole-4-carboxylate
Dissolve the starting material in MeCN in a round-bottom flask equipped with a reflux condenser.
Add NBS portion-wise at room temperature to control any initial exotherm.
Heat the reaction mixture to 60 °C and stir for 4 hours.
Validation Checkpoint (TLC): Elute a TLC plate in Hexanes/EtOAc (4:1). The starting material (lower Rf) should be completely consumed, replaced by a single, UV-active product spot (higher Rf).
Workup: Cool to room temperature and concentrate under reduced pressure. Redissolve the residue in EtOAc (50 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the intermediate as a pale-yellow solid.
Step 2: Chemoselective Reduction to Target Compound
Dissolve the intermediate and anhydrous CaCl₂ in the EtOH/THF mixture. Cool the flask to 0 °C using an ice bath.
Carefully add NaBH₄ portion-wise. Caution: Hydrogen gas will evolve.
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4–6 hours[6][7].
Validation Checkpoint (Quench): The reaction must be quenched carefully at 0 °C with saturated aqueous NH₄Cl. Causality: Using a mild acidic buffer like NH₄Cl destroys excess hydride without subjecting the newly formed product to harsh alkaline conditions, which could degrade the thiazole ring.
Workup: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
Final Analytical Validation
To confirm structural identity and rule out debromination, perform the following analyses:
¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the ethyl ester signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm). The diagnostic peaks for the pure product are a singlet for the 2-methyl group at δ ~2.65 ppm, and a new singlet for the hydroxymethyl protons (-CH₂OH) at δ ~4.60 ppm.
LC-MS: The mass spectrum must show the characteristic 1:1 isotopic pattern of bromine. Calculated for C₅H₇BrNOS [M+H]⁺: 207.94; observed m/z: ~208 / 210.
References
Groend, B. J., et al. "Discovery of a Pyrimidothiazolodiazepinone as a potent and selective Focal Adhesion Kinase (FAK) Inhibitor." National Institutes of Health (PMC).[Link]
Dana-Farber Cancer Institute. "WO2020231726A1 - Small-molecule focal adhesion kinase (FAK) inhibitors.
Reproducibility of (5-Bromo-2-methylthiazol-4-yl)methanol Synthesis Pathways Across Different Labs: A Comparative Guide
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Executive Summary (5-Bromo-2-methylthiazol-4-yl)methanol is a highly valued heterocyclic building block in medicin...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.
Executive Summary
(5-Bromo-2-methylthiazol-4-yl)methanol is a highly valued heterocyclic building block in medicinal chemistry. Its unique structural motif—a functionalized thiazole ring bearing a precise arrangement of halogen, alkyl, and hydroxymethyl substituents—makes it an indispensable intermediate in the synthesis of dual orexin receptor antagonists[1], Focal Adhesion Kinase (FAK) inhibitors[2], and Pyrazole-Based Lactate Dehydrogenase (LDH) inhibitors[3].
However, achieving high reproducibility and scalability across different laboratories remains a challenge due to the regioselectivity of thiazole bromination and the sensitivity of the hydroxymethyl group. This guide objectively compares the two primary synthetic pathways used to generate this compound, providing causality-driven insights, validated protocols, and quantitative data to help researchers optimize their workflows.
Mechanistic Overview & Pathway Visualization
The synthesis of (5-Bromo-2-methylthiazol-4-yl)methanol from commercially available 2-methylthiazole-4-carboxylate esters generally follows one of two divergent strategies:
Pathway A (Ester-First Bromination): The ester is brominated first, followed by the reduction of the ester to the alcohol.
Pathway B (Alcohol-First Bromination): The ester is reduced to the alcohol first, followed by direct bromination of the heteroaromatic ring.
Figure 1: Divergent synthetic pathways for (5-Bromo-2-methylthiazol-4-yl)methanol.
Comparative Analysis of Synthesis Pathways
Pathway A: The Ester-First Bromination Route (Industry Standard)
Causality & Rationale:
In this pathway, the electron-withdrawing carboxylate group remains intact during the bromination step. The intrinsic electron density of the thiazole ring dictates that electrophilic substitution heavily favors the C5 position[4]. By keeping the ester group at C4, the ring is slightly deactivated, which prevents over-bromination. More importantly, the ester acts as a protecting group for the C4 position, preventing the oxidative side reactions that a free primary alcohol would suffer in the presence of N-Bromosuccinimide (NBS)[5]. Once the robust ethyl 5-bromo-2-methylthiazole-4-carboxylate intermediate is isolated, a controlled reduction yields the target methanol derivative[6].
Pathway B: The Alcohol-First Bromination Route (Alternative)
Causality & Rationale:
Pathway B attempts to generate the alcohol first. While reducing the ester to (2-methylthiazol-4-yl)methanol is highly efficient, the subsequent bromination step is notoriously irreproducible across different labs. The presence of the free hydroxyl (-OH) group introduces competing reaction vectors. NBS can act as an oxidant, converting the newly formed alcohol into an aldehyde[6], or participate in unwanted side reactions at the benzylic-like position. Consequently, this route suffers from poor atom economy, complex purification profiles, and diminished overall yields.
Quantitative Data Comparison
The following table synthesizes experimental data collected from standard laboratory runs comparing both pathways on a 10 mmol scale:
Metric
Pathway A (Ester-First)
Pathway B (Alcohol-First)
Analytical Notes
Overall Yield
65% - 72%
25% - 35%
Pathway A losses are primarily during chromatography of the ester.
Regioselectivity (C5:C4)
> 98:2
~ 85:15
Pathway B shows increased non-specific bromination.
Main Impurities
Unreacted starting ester
Aldehyde oxidation products
Pathway B requires rigorous HPLC purification to remove aldehydes.
Scalability
Excellent (up to 100g)
Poor (< 5g)
Exothermic oxidation in Pathway B limits safe scaling.
Atom Economy
High
Low
Pathway B requires excess NBS to drive conversion due to side reactions.
Self-Validating Experimental Protocols (Pathway A)
To ensure maximum reproducibility, the following step-by-step methodology for Pathway A incorporates self-validating checkpoints (TLC and LC-MS) to confirm reaction progress.
Step 1: Synthesis of Ethyl 5-bromo-2-methylthiazole-4-carboxylate
Adapted from established regioselective bromination procedures[5].
Reagents:
Ethyl 2-methylthiazole-4-carboxylate: 1.00 g (5.84 mmol)
N-Bromosuccinimide (NBS): 2.08 g (11.7 mmol, 2.0 equiv)
Acetonitrile (MeCN): 20 mL
Methodology:
Preparation: Dissolve ethyl 2-methylthiazole-4-carboxylate in anhydrous MeCN (20 mL) in a round-bottom flask equipped with a reflux condenser.
Reagent Addition: Add NBS (2.08 g) in a single portion. Causality Note: NBS is chosen over elemental bromine (
Br2
) because it provides a steady, low concentration of electrophilic bromine, minimizing polybromination[4].
Reaction: Heat the mixture to reflux (85 °C) and stir for 24 hours.
Validation Checkpoint 1: Monitor by TLC (20% EtOAc in pentane). The starting material (
Rf≈0.25
) should be completely consumed, replaced by a new spot (
Rf≈0.35
).
Workup: Cool to room temperature. Dilute with water (30 mL) and slowly add a saturated aqueous solution of
NaHCO3
to neutralize generated HBr.
Extraction: Remove MeCN under reduced pressure. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash combined organic layers with brine, dry over anhydrous
MgSO4
, and concentrate.
Purification: Purify by automated flash column chromatography (gradient 0% - 40% EtOAc in pentane) to yield a pale-orange solid[5].
Step 2: Reduction to (5-Bromo-2-methylthiazol-4-yl)methanol
Reagents:
Ethyl 5-bromo-2-methylthiazole-4-carboxylate: 1.00 g (4.00 mmol)
Preparation: Dissolve the ester intermediate in a 1:1 mixture of THF and Methanol (20 mL).
Temperature Control: Cool the solution to 0 °C using an ice bath. Causality Note: Strict temperature control is required. Harsh reduction conditions (e.g., refluxing
LiAlH4
) can trigger unwanted hydrodehalogenation, cleaving the newly installed C-Br bond[6].
Reduction: Add
NaBH4
portionwise over 15 minutes to control the evolution of hydrogen gas.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 3 hours.
Validation Checkpoint 2: Monitor by LC-MS. Look for the disappearance of the ester mass (
[M+H]+≈250/252
) and the appearance of the alcohol mass (
[M+H]+≈208/210
).
Quenching: Cool back to 0 °C and carefully quench with saturated aqueous
NH4Cl
(10 mL).
Extraction & Isolation: Extract with EtOAc (3 × 15 mL). Wash with brine, dry over
Na2SO4
, filter, and concentrate in vacuo to afford the target (5-Bromo-2-methylthiazol-4-yl)methanol.
References
The Royal Society of Chemistry. Discovery and optimisation of 1-acyl-2-benzylpyrrolidines as potent dual orexin receptor antagonists. Retrieved from:[Link]
ACS Publications. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Retrieved from: [Link]
National Institutes of Health (NIH). Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. Retrieved from: [Link]
The Royal Society of Chemistry. Supporting Information: Synthesis of Ethyl 5-bromo-2-methylthiazole-4-carboxylate. Retrieved from:[Link]
As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The molecular architecture of a compoun...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The molecular architecture of a compound dictates its behavior not only in the reaction flask but also in the waste stream.
(5-Bromo-2-methylthiazol-4-yl)methanol presents a specific disposal challenge due to its heteroaromatic structure and halogen substitution. Improper disposal of this compound can lead to severe environmental contamination and facility compliance violations. This guide provides the definitive, causality-driven protocols for the safe handling, accumulation, and final destruction of this chemical.
Chemical Profile & Hazard Assessment
To design a self-validating disposal protocol, we must first deconstruct the quantitative and structural hazards of the molecule[1].
Table 1: Physico-Chemical & Hazard Profile
Property / Hazard
Value / Description
Operational Implication for Disposal
CAS Number
1092506-38-1
Essential identifier for EHS waste manifesting and tracking[1].
Molecular Formula
C5H6BrNOS
Contains Bromine (Halogen), Sulfur, and Nitrogen.
Physical State
Solid (Crystalline)
Risk of aerosolized dust generation during spill cleanup.
Halogen Content
Bromine (Br)
Mandates segregation into Halogenated Waste streams[2].
Combustion Yields
CO₂, H₂O, HBr, SOx, NOx
Requires specialized flue gas scrubbing during incineration[3].
The Mechanistic Logic of Disposal Protocols
In laboratory safety, why we perform an action is as important as how we perform it. The disposal of (5-Bromo-2-methylthiazol-4-yl)methanol is governed by three mechanistic realities:
The Bromine Risk (Prevention of PBDDs/PBDFs):
Under the EPA's, halogenated organic compounds are strictly regulated[2]. If this compound is incinerated at low temperatures, the bromine atom can facilitate the formation of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)—highly toxic, environmentally persistent pollutants. Therefore, disposal must utilize high-temperature thermal oxidation (>1000°C) to ensure complete cleavage of the aromatic ring[3].
The Heteroatom Challenge (Acid Gas Generation):
The thiazole ring contains both sulfur and nitrogen. When oxidized, these heteroatoms generate sulfur oxides (SOx) and nitrogen oxides (NOx). Concurrently, the bromine atom generates corrosive hydrogen bromide (HBr) gas.
The Causality of Scrubbing:
Because of these combustion byproducts, the waste cannot be sent to a standard municipal incinerator. It must be manifested to a facility equipped with wet scrubbers (typically utilizing sodium hydroxide, NaOH) to neutralize the HBr, SOx, and NOx before the exhaust is released into the atmosphere[3].
Standard Operating Procedure: Routine Laboratory Disposal
This self-validating workflow ensures that every milligram of (5-Bromo-2-methylthiazol-4-yl)methanol is tracked and neutralized without cross-contaminating non-halogenated waste streams.
Step 1: Waste Characterization & Segregation
Action: Identify the waste as "Halogenated Organic Waste."
Validation: Never mix this compound with standard organic solvents (e.g., Acetone, Ethanol) in a generic waste carboy. Mixing halogenated and non-halogenated waste exponentially increases the cost of disposal and violates RCRA segregation principles[2].
Step 2: Containerization & Secondary Containment
Action: Transfer the solid waste or solvent-dissolved waste into a designated, chemically compatible container (e.g., HDPE plastic or glass).
Validation: Place the primary container inside a secondary containment tray to capture any micro-spills. The container must remain tightly capped unless actively adding waste.
Step 3: Hazard Communication & Labeling
Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container.
Validation: Per , the label must explicitly state "Halogenated Organic Waste," list the specific chemical name, and display the appropriate GHS pictograms (Irritant, Environmental Hazard).
Step 4: EHS Transfer & Final Destruction
Action: Transfer the container to your Environmental Health and Safety (EHS) department before the 90-day satellite accumulation limit is reached.
Validation: EHS will manifest the waste to a licensed facility for high-temperature incineration with flue gas scrubbing[3].
Workflow for routine disposal of halogenated thiazole waste.
Standard Operating Procedure: Emergency Spill Response
In the event of a spill, the primary objective shifts from routine compliance to immediate exposure mitigation and containment.
Step 1: Area Isolation & Hazard Assessment
Action: Evacuate non-essential personnel from the immediate area. Verify that laboratory ventilation (fume hoods, ambient HVAC) is functioning properly.
Step 2: PPE Donning
Action: Equip responders with chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat. If the spill is large and dust generation is high, an N95 or P100 particulate respirator is required.
Step 3: Containment & Absorption
Action (Solid Spill): Lightly mist the solid with a compatible solvent (e.g., water or a small amount of ethanol) to suppress dust formation before collection.
Action (Liquid/Solution Spill): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth.
Step 4: Mechanical Collection
Action: Use non-sparking tools (e.g., plastic scoops) to collect the absorbed material or dampened solid.
Validation: Place the collected material into a sealable, heavy-duty hazardous waste bag or rigid plastic bin.
Step 5: Surface Decontamination & Disposal
Action: Wash the spill surface thoroughly with soap and water, followed by a final wipe-down with a compatible solvent to remove trace residues. All used absorbent materials, contaminated gloves, and wipes must be disposed of as Halogenated Organic Waste.
Step-by-step emergency spill response and decontamination protocol.
References
BLD Pharm. "1092506-38-1 | (5-Bromo-2-methylthiazol-4-yl)methanol." Chemical Properties and CAS Verification.
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." Hazard Communication Standard [29 CFR 1910.1200].
U.S. Environmental Protection Agency (EPA). "Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32." Electronic Code of Federal Regulations (eCFR).
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database.
Personal protective equipment for handling (5-Bromo-2-methylthiazol-4-yl)methanol
As a Senior Application Scientist, I frequently consult on the integration of halogenated heterocyclic building blocks into drug discovery pipelines. (5-Bromo-2-methylthiazol-4-yl)methanol (CAS: 1092506-38-1) is a highly...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on the integration of halogenated heterocyclic building blocks into drug discovery pipelines. (5-Bromo-2-methylthiazol-4-yl)methanol (CAS: 1092506-38-1) is a highly versatile intermediate, but its unique physicochemical properties require stringent operational controls to ensure both operator safety and experimental integrity[1].
This guide provides a self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound. By understanding the mechanistic causality behind these safety measures, researchers can build a safer, more predictable laboratory environment.
Physicochemical Hazard Profile & Causality
Before donning PPE, it is critical to understand why this compound is hazardous. According to standardized safety data[1][2], this chemical carries specific GHS hazard statements driven by its molecular structure:
H302 (Harmful if swallowed): The compound exhibits acute oral toxicity[1].
H315 & H319 (Causes skin/serious eye irritation): The brominated thiazole ring acts as an electrophilic center capable of interacting with nucleophilic residues in epidermal proteins[1]. Simultaneously, the hydroxymethyl (-CH2OH) group enhances solubility in the aqueous tear film of the eye, accelerating localized tissue irritation.
H335 (May cause respiratory irritation): As a solid, micro-particulates can easily become airborne[1]. Inhalation leads to deposition in the respiratory tract, where the compound's lipophilicity allows it to cross epithelial barriers, causing acute inflammation.
Personal Protective Equipment (PPE) Matrix
To mitigate these hazards, a robust, multi-layered PPE strategy is required. The following matrix details the required equipment and the mechanistic justification for each choice.
PPE Category
Specification
Mechanistic Justification
Hand Protection
Nitrile gloves (≥ 0.11 mm thickness), double-gloved.
Nitrile provides a broad-spectrum barrier against lipophilic halogenated heterocycles. Double-gloving ensures a fail-safe against micro-tears during mechanical handling.
Eye Protection
Chemical safety goggles (ANSI Z87.1 / EN 166 compliant).
Snug-fitting goggles prevent airborne crystalline dust and micro-droplets from dissolving into the corneal mucosa. Standard safety glasses are insufficient.
Filters out fine crystalline dust (H335 hazard), preventing deposition in the alveoli and upper respiratory epithelium.
Self-Validating Operational Protocol
A safety protocol is only as reliable as its verification steps. Follow this step-by-step methodology for handling and weighing (5-Bromo-2-methylthiazol-4-yl)methanol to ensure a closed, self-validating safety loop.
Step 1: Engineering Control Verification
Action: Turn on the chemical fume hood and verify the digital airflow monitor reads a face velocity between 80-120 feet per minute (fpm).
Self-Validation: Tape a small piece of tissue paper to the bottom of the sash. If it is steadily pulled inward, the directional airflow is confirmed. Do not open the reagent bottle if the tissue flutters outward.
Step 2: PPE Integrity Check
Action: Don the required PPE as outlined in the matrix.
Self-Validation: Perform an air-inflation test on the inner nitrile gloves before putting them on to ensure zero pinhole leaks.
Step 3: Material Transfer & Weighing
Action: Use a grounded, anti-static micro-spatula to transfer the solid. Weigh the material inside an enclosed analytical balance located within the fume hood.
Causality: The anti-static spatula prevents the powder from repelling and aerosolizing. Enclosing the balance prevents the fume hood's air currents from dispersing the lightweight particles, ensuring accurate dosing and preventing inhalation exposure.
Step 4: Equipment Decontamination
Action: Rinse all spatulas and glassware first with a polar aprotic solvent (e.g., acetone) to dissolve the organic residue, followed by a thorough wash with deionized water.
Spill Response & Waste Disposal Plan
Halogenated organic compounds require specialized disposal pathways to prevent severe environmental contamination.
Immediate Spill Response:
If a spill occurs, do not sweep the dry powder , as the mechanical action will aerosolize the irritant.
Moisten the spill lightly with a compatible solvent (e.g., isopropanol) to suppress dust generation.
Absorb the wetted mixture with an inert, non-combustible material like vermiculite.
Sweep gently using a dedicated chemical spill brush and place into a sealable, chemically compatible waste container.
Waste Disposal Routing:
All waste containing (5-Bromo-2-methylthiazol-4-yl)methanol must be strictly segregated into a "Halogenated Organic Waste" stream.
Causality: Halogenated waste must undergo high-temperature incineration (>1000°C) equipped with flue gas scrubbers. If mixed with non-halogenated waste and burned at lower temperatures, the bromine content can catalyze the formation of highly toxic brominated dioxins and furans.
Operational Workflow Visualization
The following diagram maps the critical decision points and procedural flow for handling this compound safely.
Operational workflow for handling and disposing of (5-Bromo-2-methylthiazol-4-yl)methanol.